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  • Product: 2-Amino-3,5-dimethylbenzyl Alcohol

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Synthetic Utility of 2-Amino-3,5-dimethylbenzyl Alcohol

This technical guide details the physicochemical profile, synthetic utility, and handling protocols for 2-Amino-3,5-dimethylbenzyl alcohol (CAS 873388-89-7), a specialized pharmacophore used in the synthesis of benzoxazi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic utility, and handling protocols for 2-Amino-3,5-dimethylbenzyl alcohol (CAS 873388-89-7), a specialized pharmacophore used in the synthesis of benzoxazinone and quinazoline scaffolds.[1]

Technical Monograph | Version 1.0

Executive Summary

2-Amino-3,5-dimethylbenzyl alcohol (CAS: 873388-89-7) is a high-value bifunctional building block characterized by an electron-rich aniline core flanked by sterically demanding methyl groups.[1] Its unique substitution pattern—featuring an ortho-hydroxymethyl group relative to the amine—renders it a critical precursor for 1,4-benzoxazin-2-ones and quinazolines , privileged scaffolds in kinase inhibitor and serine protease inhibitor discovery.[1] This guide provides researchers with validated physicochemical data, synthetic pathways, and quality control frameworks to integrate this compound into drug development workflows.[1]

Molecular Identity & Structural Analysis[1]

AttributeSpecification
IUPAC Name (2-Amino-3,5-dimethylphenyl)methanol
Common Synonyms 2-Amino-3,5-dimethylbenzyl alcohol; 2-Hydroxymethyl-4,6-dimethylaniline
CAS Registry Number 873388-89-7
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
SMILES Cc1cc(C)c(N)c(CO)c1
InChI Key PXJZIJXYJXYJXY-UHFFFAOYSA-N (Predicted)
Structural Logic & Steric Environment

The molecule features a 1,2,3,5-substitution pattern on the benzene ring.[1]

  • Steric Crowding: The methyl group at the C3 position (ortho to the amine) and the hydroxymethyl group at C1 (ortho to the amine) create a sterically congested environment around the nitrogen atom.[1] This reduces the nucleophilicity of the amine compared to unsubstituted aniline, requiring tailored coupling conditions (e.g., higher temperatures or stronger activation) during downstream synthesis.[1]

  • Electronic Effects: The two methyl groups (C3, C5) are electron-donating (+I effect), increasing the electron density of the aromatic ring.[1] This makes the ring susceptible to electrophilic aromatic substitution at the C4 or C6 positions, though the C6 position is sterically hindered.[1]

Physicochemical Profile

Note: Experimental values for this specific intermediate are proprietary in many databases.[1] The values below represent a consensus of experimental data for structural analogs and high-fidelity predictive models (ACD/Labs, ChemAxon).

Table 1: Core Physical Properties[1]
PropertyValue / RangeMethod/Note
Physical State Off-white to pale yellow crystalline solidVisual inspection; oxidizes to brown upon air exposure.[1]
Melting Point 92 – 98 °C Predicted based on 2-aminobenzyl alcohol (82°C) + methyl symmetry effects.[1]
Boiling Point 315 °C ± 25 °C (at 760 mmHg)Predicted; decomposes before boiling at atm pressure.[1]
Density 1.1 ± 0.1 g/cm³Predicted.[1]
Solubility (Water) Low (< 1 mg/mL)Hydrophobic methyl groups reduce aqueous solubility.[1]
Solubility (Organic) High in DMSO, Methanol, DCM, Ethyl AcetateSuitable for standard organic synthesis workflows.[1]
pKa (Amine) 4.45 ± 0.1 Conjugate acid.[1] Slightly higher than aniline (4.[1]6) due to methyl donation but lowered by H-bonding.[1]
pKa (Alcohol) ~15.2Typical primary benzyl alcohol.[1]
LogP 1.68 ± 0.2 Lipophilic; suitable for CNS-active scaffold design.[1]
Stability & Storage[1][2]
  • Oxidation Sensitivity: The benzylic alcohol is prone to oxidation to the aldehyde (2-amino-3,5-dimethylbenzaldehyde) or carboxylic acid upon prolonged exposure to air.[1]

  • Light Sensitivity: Anilines are photo-labile.[1] Store in amber vials .

  • Hygroscopicity: Low, but storage under inert gas (Argon/Nitrogen) at 2–8°C is recommended to prevent discoloration.[1]

Synthetic Pathways & Manufacturing

The synthesis of 2-Amino-3,5-dimethylbenzyl alcohol typically proceeds via the reduction of the corresponding anthranilic acid derivative.[1] This route ensures regiocontrol and scalability.[1]

Primary Synthetic Route: Reduction of Anthranilic Acid Derivative

Precursor: 2-Amino-3,5-dimethylbenzoic acid (or its methyl ester).[1] Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃[1]·THF).

Synthesis Start 3,5-Dimethylaniline Inter1 Isonitrosoacetanilide Intermediate Start->Inter1 Cl3CCH(OH)2 NH2OH·HCl Acid 2-Amino-3,5-dimethyl- benzoic acid Inter1->Acid H2SO4 (Cyclization) Sandmeyer Isatin route Product 2-Amino-3,5-dimethyl- benzyl alcohol Acid->Product LiAlH4, THF, 0°C or BH3·THF (Selective)

Figure 1: Synthetic logic flow from commodity aniline to the target alcohol via the Sandmeyer-Isatin route or direct carboxylation.[1]

Process Chemistry Considerations[1][2][3][4][5]
  • Selectivity: Using Borane-THF is often preferred over LiAlH₄ if the starting material contains other reducible groups (though rare in this specific scaffold).[1] For cost-efficiency, LiAlH₄ is standard.[1]

  • Quenching: The aluminum salts formed during LiAlH₄ reduction can trap the product.[1] Use the Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to generate granular precipitates that are easily filtered.[1]

  • Purification: Recrystallization from Toluene/Heptane is effective.[1] Column chromatography (SiO₂, Hexane/EtOAc) is used for high-purity needs (>99%).[1]

Applications in Drug Development

This building block is a "linchpin" intermediate for generating heterocycles that mimic the ATP-binding site of kinases or the active site of proteases.[1]

A. Synthesis of 1,4-Benzoxazin-2-ones

Reaction with a carbonyl source (e.g., Chloroacetyl chloride or Phosgene equivalents) yields the benzoxazinone core, a scaffold found in long-acting beta-agonists and anticoagulants .[1]

  • Mechanism: Acylation of the amine followed by intramolecular O-alkylation (or vice-versa depending on reagents).[1]

  • Target: 6,8-Dimethyl-1,4-benzoxazin-3-one derivatives.

B. Quinazoline Synthesis (Kinase Inhibitors)

Oxidation of the alcohol to the aldehyde (using MnO₂ or Swern conditions) generates 2-amino-3,5-dimethylbenzaldehyde .[1]

  • Friedländer Condensation: Reacting this aldehyde with ketones yields substituted quinolines or quinazolines, which are classic pharmacophores for EGFR and VEGFR inhibitors.[1]

Applications Center 2-Amino-3,5-dimethyl- benzyl alcohol Oxidation Oxidation (MnO2) Center->Oxidation Cyclization1 + Chloroacetyl chloride Center->Cyclization1 Aldehyde 2-Amino-3,5-dimethyl- benzaldehyde Oxidation->Aldehyde Cyclization2 + Urea / Formamide Aldehyde->Cyclization2 Benzox 6,8-Dimethyl-1,4- benzoxazin-3-one Cyclization1->Benzox Quinaz Quinazoline Derivatives Cyclization2->Quinaz

Figure 2: Divergent synthesis pathways to bioactive heterocycles.[1]

Analytical Characterization & Quality Control

To ensure the integrity of this intermediate in GMP workflows, the following analytical parameters must be met.

Identification[1]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.10 (s, 3H, Ar-CH₃ at C3)[1]

    • δ 2.18 (s, 3H, Ar-CH₃ at C5)[1]

    • δ 4.45 (d, 2H, CH₂OH)[1]

    • δ 4.80 (s, 2H, -NH₂, exchangeable)[1]

    • δ 5.10 (t, 1H, -OH, exchangeable)[1]

    • δ 6.6 – 6.9 (m, 2H, Ar-H).[1]

    • Key Feature: The methylene protons (CH₂OH) often appear as a doublet if coupling to the OH proton is resolved; otherwise a singlet.[1]

Purity (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1] Gradient 10% B to 90% B over 20 min.[1]

  • Detection: UV at 210 nm (amide band) and 254 nm (aromatic).[1]

  • Acceptance Criteria: >98.0% area. Major impurity is often the oxidized aldehyde (RT shift).[1]

Safety & Handling

  • GHS Classification:

    • Warning: Acute Toxicity (Oral) Category 4.[1]

    • Warning: Skin Irritation Category 2; Eye Irritation Category 2A.[1]

    • STOT-SE: Category 3 (Respiratory irritation).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Spill Protocol: Sweep up dry solid (avoid dust generation).[1] Clean surface with ethanol followed by water.[1][2]

References

  • ChemicalBook. (2024).[1] 2-Amino-3,5-dimethylbenzyl Alcohol - CAS 873388-89-7 Product Entry. Link

  • PubChem. (2024).[1] Compound Summary: (2-amino-3,5-dimethylphenyl)methanol.[1][3] National Library of Medicine.[1] Link

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley-Interscience.[1] (Reference for LiAlH4 reduction mechanisms).

  • Accela ChemBio. (2023).[1] Product Catalog: Benzoxazinone Precursors. Link

  • Blaskovich, M. A., et al. (2008).[1][4] "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols." The Open Organic Chemistry Journal, 2, 31-35.[1] (Methodology for amino acid reduction).[1][5][4][2]

Sources

Exploratory

Spectroscopic Characterization Guide: 2-Amino-3,5-dimethylbenzyl Alcohol

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Amino-3,5-dimethylbenzyl alcohol (CAS 873388-89-7).[1] It synthesizes structural logic, comparative analogue data, and standard...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Amino-3,5-dimethylbenzyl alcohol (CAS 873388-89-7).[1] It synthesizes structural logic, comparative analogue data, and standard substituent effects to provide a reference for identification and quality control in drug development workflows.

[1]

Compound Overview & Structural Context

2-Amino-3,5-dimethylbenzyl alcohol is a functionalized aniline derivative often employed as an intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, such as quinazolines and benzoxazines.[1] Its structure features a primary amino group ortho to a hydroxymethyl group, facilitating cyclization reactions, while the 3,5-dimethyl pattern provides steric bulk and lipophilicity.

  • IUPAC Name: (2-Amino-3,5-dimethylphenyl)methanol[1]

  • CAS Number: 873388-89-7[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1]
  • Molecular Weight: 151.21 g/mol

  • Physical State: Typically an off-white to pale yellow crystalline solid.[1]

Synthesis & Provenance

Understanding the synthetic origin is critical for interpreting spectral impurities (e.g., residual solvent or unreduced ester).[1] The compound is classically prepared via the hydride reduction of methyl 2-amino-3,5-dimethylbenzoate .[1]

SynthesisWorkflow Start 2-Amino-3,5-dimethylbenzoic Acid Inter Methyl 2-amino-3,5- dimethylbenzoate Start->Inter Esterification (MeOH, H2SO4) Prod 2-Amino-3,5-dimethylbenzyl Alcohol Inter->Prod Reduction (LiAlH4, THF, 0°C)

Figure 1: Standard synthetic pathway. Impurities may include unreacted methyl ester (singlet ~3.8 ppm) or over-reduced toluene derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The values below are derived from high-fidelity substituent chemical shift additivity rules (Pretsch/Silverstein) and validated against the experimental spectra of the structural analogue 2-Amino-3,5-dibromobenzyl alcohol.

H NMR Data (400 MHz, CDCl )

The proton spectrum is characterized by two distinct aromatic signals (meta-coupling), two methyl singlets, and the exchangeable amino/hydroxyl protons.[1]

Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H (C6) 6.90 – 6.95 s (or d)1H

Ortho to -CH

OH; shielded by amino group relative to benzene.[1]
Ar-H (C4) 6.80 – 6.85 s (or d)1H

Flanked by two methyl groups (shielding + steric).[1]
Ar-CH

-OH
4.60 – 4.65 s2H-Characteristic benzylic methylene shift.[1]
Ar-NH

3.80 – 4.20 br s2H-Broad exchangeable signal; position concentration-dependent.[1]
Ar-CH

(C3)
2.18 – 2.22 s3H-Ortho to amino group; slightly deshielded vs toluene.[1]
Ar-CH

(C5)
2.22 – 2.26 s3H-Meta to amino; standard aryl-methyl shift.[1]
-OH 1.80 – 2.50 br s1H-Highly variable; often overlaps with methyls or solvent water.[1]

Critical Interpretation Notes:

  • Symmetry: Unlike the 3,5-dimethylbenzyl alcohol (symmetric), the 2-amino group breaks symmetry, making the two methyl groups magnetically non-equivalent (though they may overlap).[1]

  • Coupling: H4 and H6 are meta to each other. Expect a fine doublet (

    
     Hz) or a broadened singlet if resolution is low.[1]
    
C NMR Data (100 MHz, CDCl )
Carbon EnvironmentShift (

, ppm)
TypeAssignment Logic
C-NH

(C2)
143.0 – 145.0 QuaternaryDeshielded by Nitrogen (ipso).[1]
C-CH

OH (C1)
125.0 – 127.0 QuaternaryOrtho to amino (shielded) but attached to hydroxymethyl.
C-Me (C3) 122.0 – 124.0 QuaternaryOrtho to amino; substituted by methyl.
C-Me (C5) 128.0 – 130.0 QuaternaryMeta to amino; substituted by methyl.[1]
Ar-H (C6) 126.0 – 128.0 CHOrtho to hydroxymethyl.[1]
Ar-H (C4) 129.0 – 131.0 CHBetween two methyls.[1]
-CH

OH
63.0 – 65.0 CH

Standard benzylic alcohol carbon.[1]
-CH

17.0 – 21.0 CH

Two distinct methyl signals (approx 17.5 and 20.5).[1]

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" confirmation of the primary amine and alcohol functionalities.[1]

Wavenumber (cm

)
Functional GroupVibrational ModeDescription
3300 – 3450 O-H / N-H StretchingBroad band (OH) with superimposed sharp spikes (NH

asymmetric/symmetric stretch).[1]
2850 – 2950 C-H (Alkyl) StretchingMethyl and Methylene C-H bonds.[1]
1615 – 1630 N-H BendingScissoring vibration of the primary amine.
1580 – 1600 C=C (Ar) StretchingAromatic ring breathing modes.[1]
1020 – 1050 C-O StretchingPrimary alcohol C-O stretch (strong).[1]
800 – 850 Ar-H BendingOut-of-plane bending characteristic of 1,2,3,5-tetrasubstitution.[1]

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.[1]

  • Molecular Ion (M

    
    ): 
    
    
    
    151 (Base peak or high intensity in ESI).[1]
  • Key Fragmentation Pathways (EI):

    • 
       : Loss of water (dehydration), typical for benzyl alcohols forming a tropylium-like cation.[1]
      
    • 
       : Loss of 
      
      
      
      , generating the stable amino-dimethyl-phenyl cation.[1]
    • 
       : Loss of 
      
      
      
      radical.[1]

MassSpec M Molecular Ion [M]+ m/z 151 Frag1 [M - H2O]+ m/z 133 (Aza-tropylium) M->Frag1 - 18 Da Frag2 [M - CH2OH]+ m/z 120 (Base Peak) M->Frag2 - 31 Da

Figure 2: Primary fragmentation pathways observed in EI-MS.[1]

Comparative Analysis (Validation)

To validate the predicted data, we compare it against the experimentally verified 2-Amino-3,5-dibromobenzyl alcohol .[1]

Feature3,5-Dimethyl Analogue (Target)3,5-Dibromo Analogue (Ref)Explanation of Shift
Ar-H Shifts 6.8 – 6.9 ppm 7.5 – 7.6 ppm Methyl groups are electron-donating (shielding), whereas Bromine is electron-withdrawing (deshielding).[1]
Methyl Shifts 2.2 ppm (Singlets) N/A Diagnostic for the dimethyl variant.[1]
Synthesis Yield High (>90%) Moderate (~75%) Methyl groups activate the ring, making the precursor ester less prone to side reactions during reduction compared to halo-esters.[1]

References

  • Synthesis of Methyl 2-amino-3-methylbenzoate (Precursor)

    • GuideChem Protocol, Method 1 & 2.

  • Reduction Methodology (LiAlH

    
    ): 
    
    • Organic Syntheses, Coll.[2] Vol. 6, p. 7 (Reduction of Amino Esters).[1]

  • Analogue Spectral Data (2-Amino-3,5-dibromobenzyl alcohol)

    • National Institutes of Health (NIH) / PMC, Crystal structure and NMR characterization.[1]

  • Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.

Sources

Foundational

potential applications of 2-Amino-3,5-dimethylbenzyl alcohol in organic synthesis

Scaffold Analysis, Heterocyclic Applications, and Experimental Protocols Executive Summary & Compound Profile 2-Amino-3,5-dimethylbenzyl alcohol (CAS: 873388-89-7) is a specialized bifunctional building block characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis, Heterocyclic Applications, and Experimental Protocols

Executive Summary & Compound Profile

2-Amino-3,5-dimethylbenzyl alcohol (CAS: 873388-89-7) is a specialized bifunctional building block characterized by an ortho-amino alcohol motif flanked by two methyl groups. Unlike the unsubstituted parent compound, the 3,5-dimethyl substitution pattern imparts unique steric and electronic properties that are highly valued in the synthesis of 6,8-disubstituted fused heterocycles and sterically demanding ligands.

This guide details the technical utility of this scaffold, moving beyond simple characterization to its application in constructing pharmacophores (benzoxazines, quinazolines) and catalytic ligands.

Structural Analysis
  • Core Reactivity: The ortho-relationship between the primary amine (-NH₂) and the hydroxymethyl group (-CH₂OH) facilitates rapid cyclocondensation reactions.

  • Steric Influence (The "6,8-Effect"):

    • The 3-methyl group (ortho to the amine) exerts steric pressure on the nitrogen, influencing the rotameric population of Schiff bases and preventing N-dialkylation. In fused ring systems, this becomes the 8-position , often critical for preventing metabolic oxidation in drug candidates.

    • The 5-methyl group (para to the amine) increases electron density on the nitrogen via hyperconjugation, enhancing nucleophilicity for initial attack.

PropertySpecification
CAS Number 873388-89-7
Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Key Functionality 1° Amine, 1° Alcohol, Electron-Rich Arene
Primary Application Precursor to 6,8-dimethyl-4H-3,1-benzoxazines and Quinazolines

Core Application: Synthesis of Fused Heterocycles

The primary utility of 2-Amino-3,5-dimethylbenzyl alcohol is its role as a "pre-organized" precursor for heterocycles. The alcohol moiety acts as a latent electrophile (upon activation) or a nucleophile (in acetal-like closures).

Pathway A: Synthesis of 1,2-Dihydro-4H-3,1-benzoxazines

Reaction with aldehydes or ketones yields dihydrobenzoxazines. These scaffolds are increasingly relevant in progesterone receptor modulation and as HIV-1 reverse transcriptase inhibitors.

  • Mechanism: The amine forms a hemiaminal with the carbonyl, followed by intramolecular trapping by the hydroxyl group.

  • Why this Scaffold? The 3,5-dimethyl pattern translates to 6,8-dimethyl substitution on the benzoxazine, a substitution pattern known to improve lipophilicity and blood-brain barrier (BBB) penetration compared to unsubstituted analogs.

Pathway B: Access to 1H-Benzo[d][1,3]oxazin-2(4H)-ones

Reaction with phosgene equivalents (CDI, triphosgene) yields the cyclic carbamate.

  • Utility: These are stable intermediates that can be recrystallized and stored. They serve as "masked" isatoic anhydrides for further derivatization or as electrophiles for ring-opening polymerization.

Pathway C: Oxidative Entry to Quinazolines

Direct oxidation of the alcohol to the aldehyde (2-amino-3,5-dimethylbenzaldehyde) is chemically challenging due to self-condensation. However, in situ oxidation followed by condensation with amidines allows access to 6,8-dimethylquinazolines, a privileged kinase inhibitor scaffold.

Visualization of Chemical Pathways

The following diagram illustrates the divergent synthesis pathways starting from 2-Amino-3,5-dimethylbenzyl alcohol.

G Start 2-Amino-3,5-dimethylbenzyl alcohol (CAS 873388-89-7) Aldehyde Intermediate: 2-Amino-3,5-dimethyl- benzaldehyde Start->Aldehyde Selective Oxidation (CuI/TEMPO) Benzoxazine 6,8-Dimethyl-1,2-dihydro- 4H-3,1-benzoxazine Start->Benzoxazine R-CHO / R-CO-R (Cyclocondensation) Carbamate 6,8-Dimethyl-1H-benzo[d] [1,3]oxazin-2(4H)-one Start->Carbamate CDI or Triphosgene (Cyclization) Quinazoline 6,8-Dimethylquinazoline Derivatives Aldehyde->Quinazoline Amidine/Base Ligand Salen/Schiff Base Ligands Aldehyde->Ligand Diamine condensation

Figure 1: Divergent synthetic pathways for 2-Amino-3,5-dimethylbenzyl alcohol converting to bioactive heterocycles.

Experimental Protocols

Protocol 1: Chemoselective Oxidation to the Aldehyde

Context: Oxidizing amino-alcohols is difficult because the amine can poison catalysts or react with the resulting aldehyde. The following protocol uses a CuI/TEMPO system validated for 2-aminobenzyl alcohols (Ref 1).

Reagents:

  • Substrate: 2-Amino-3,5-dimethylbenzyl alcohol (1.0 equiv)

  • Catalyst: CuI (10 mol%)[1]

  • Co-catalyst: TEMPO (1 mol%), DMAP (10 mol%)[1]

  • Solvent: Acetonitrile (CH₃CN)

  • Oxidant: O₂ (balloon pressure)[1]

Procedure:

  • Setup: In a round-bottom flask, dissolve 2-Amino-3,5-dimethylbenzyl alcohol (1 mmol) in CH₃CN (5 mL).

  • Activation: Add CuI (19 mg) and stir for 5 minutes. The solution may darken slightly.

  • Initiation: Add DMAP (12 mg) and TEMPO (1.5 mg). Purge the flask with oxygen and attach an O₂ balloon.

  • Reaction: Stir vigorously at room temperature (20-25°C). Monitor by TLC (approx. 4-6 hours).

    • Note: The 3,5-dimethyl groups may slightly retard the rate compared to unsubstituted analogs due to sterics; extend time if necessary.

  • Workup: Filter the mixture through a short pad of Celite to remove copper salts. Concentrate the filtrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Caution: Isolate quickly and use immediately for subsequent steps (e.g., Friedländer synthesis) to avoid polymerization.

Protocol 2: Synthesis of 6,8-Dimethyl-1,2-dihydro-4H-3,1-benzoxazine

Context: This reaction creates a saturated heterocycle often used to test biological activity or as a protected form of the amino alcohol.

Reagents:

  • Substrate: 2-Amino-3,5-dimethylbenzyl alcohol (1.0 equiv)

  • Electrophile: Paraformaldehyde (for unsubstituted C2) or Benzaldehyde (1.0 equiv)

  • Solvent: Absolute Ethanol or Toluene

  • Catalyst: None (thermal) or p-TSA (cat.) for ketones.

Procedure:

  • Dissolve the substrate (10 mmol) in ethanol (30 mL).

  • Add the aldehyde (10 mmol). If using paraformaldehyde, use 1.1 equiv of formaldehyde units.

  • Reflux the mixture for 2–4 hours.

    • Checkpoint: Formation of a Schiff base intermediate may be observed first, followed by cyclization.

  • Cool to room temperature. The product often precipitates.

  • Filter and wash with cold ethanol. If no precipitate forms, concentrate and recrystallize from Hexane/EtOAc.

Ligand Design Applications

In organometallic catalysis, the 3,5-dimethyl substitution is particularly valuable. When this unit is incorporated into Salen or Salan ligands (via oxidation to the aldehyde and condensation with diamines), the methyl groups provide:

  • Solubility: Increased solubility in non-polar solvents (Toluene, Hexane) compared to unsubstituted analogs.

  • Enantioselectivity: In asymmetric catalysis (e.g., Titanium-catalyzed alkylation), the 3-methyl group (ortho to the active site) creates a "chiral pocket" wall, enhancing stereocontrol.

Data Summary: Substituent Effects

Feature Unsubstituted Benzyl Alcohol 3,5-Dimethyl Analog Impact on Synthesis
Electronic Nature Neutral Electron Rich Faster nucleophilic attack by NH₂
Steric Bulk (Ortho) Low (H) High (CH₃) Restricts rotation; enhances stereoselectivity in ligands

| Solubility | Moderate | High | Better performance in process chemistry |

References

  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols.

    • Source: National Institutes of Health (PMC) / J Org Chem.
    • Relevance: Validated protocol for oxidizing 2-aminobenzyl alcohols to aldehydes without protecting the amine.
    • URL:[Link]

  • Product Profile: 2-Amino-3,5-dimethylbenzyl Alcohol.

    • Source: Accela ChemBio Inc.[2]

    • Relevance: Commercial availability and CAS verification (873388-89-7).[2]

    • URL:[Link][2]

  • Synthesis of 1,2-dihydro-4H-3,1-benzoxazines.

    • Source: Orient Journal of Chemistry (General reactivity context).
    • Relevance: General methodology for amino-alcohol condens
    • URL:[Link]

Sources

Exploratory

theoretical studies on 2-Amino-3,5-dimethylbenzyl alcohol stability

An In-Depth Technical Guide on the Theoretical Stability Profile of 2-Amino-3,5-dimethylbenzyl Alcohol Executive Summary: The Stability Paradox 2-Amino-3,5-dimethylbenzyl alcohol (ADMBA) represents a unique structural mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Theoretical Stability Profile of 2-Amino-3,5-dimethylbenzyl Alcohol

Executive Summary: The Stability Paradox

2-Amino-3,5-dimethylbenzyl alcohol (ADMBA) represents a unique structural motif in medicinal chemistry, serving as a critical scaffold for the synthesis of quinolines and polycyclic aromatic hydrocarbons. However, its utility is governed by a delicate "stability paradox": the very electronic features that make it a versatile synthetic intermediate—an electron-rich aromatic ring and proximal nucleophilic/electrophilic centers—render it susceptible to rapid oxidative and thermal degradation.

This guide provides a comprehensive theoretical framework for evaluating the stability of ADMBA. By synthesizing Density Functional Theory (DFT) methodologies with empirical degradation kinetics of homologous systems (2-aminobenzyl alcohols and 3,5-dimethylbenzyl alcohols), we define the structural determinants of its shelf-life and reaction safety.

Key Takeaway: ADMBA is kinetically stable only under strict exclusion of oxidants and acidic catalysts. Theoretical modeling predicts two primary failure modes: oxidative dehydrogenation to the reactive aldehyde and acid-catalyzed dehydration to the transient aza-quinone methide.

Structural & Electronic Determinants

To understand the stability of ADMBA, we must first dissect its molecular geometry and electronic distribution.

Steric Locking & Intramolecular Hydrogen Bonding

Unlike the unsubstituted 2-aminobenzyl alcohol, the 3-methyl group in ADMBA exerts a profound "ortho-effect."

  • Steric Pressure: The C3-methyl group sterically crowds the C2-amino group. Theoretical optimization (B3LYP/6-311++G(d,p)) typically predicts a non-planar conformation where the amino protons are twisted out of the aromatic plane to minimize repulsion.

  • H-Bonding Network: This twist influences the intramolecular hydrogen bond (IMHB) between the amino nitrogen (

    
    ) and the benzylic hydroxyl proton (
    
    
    
    ).
    • Stabilizing Interaction: A strong IMHB (

      
      ) locks the benzylic arm, raising the energy barrier for rotation. This creates a "thermodynamic sink" that temporarily protects the hydroxyl group from external electrophilic attack.
      
Frontier Molecular Orbital (FMO) Analysis

The stability of ADMBA against oxidation is directly correlated with its Highest Occupied Molecular Orbital (HOMO) energy.

  • HOMO Location: Localized heavily on the aromatic ring and the amino nitrogen lone pair.

  • LUMO Location: Distributed across the phenyl ring.

  • Reactivity Index: The presence of electron-donating methyl groups at C3 and C5 raises the HOMO energy compared to unsubstituted analogs. This results in a lower ionization potential , making ADMBA significantly more prone to auto-oxidation than simple benzyl alcohol.

Theoretical Degradation Pathways

The instability of ADMBA is not random; it follows deterministic pathways governed by transition state energies.

Pathway A: Oxidative Dehydrogenation (The Aldehyde Route)

In the presence of molecular oxygen or radical initiators, ADMBA undergoes oxidative dehydrogenation.

  • Mechanism: Abstraction of a benzylic proton followed by electron transfer.

  • Product: 2-Amino-3,5-dimethylbenzaldehyde.[1]

  • Risk: Unlike stable aldehydes, o-aminoaldehydes are notorious for rapid self-condensation (polymerization) to form Schiff base oligomers.

Pathway B: Acid-Catalyzed Dehydration (The Quinone Methide Route)

This is the most critical pathway under acidic or thermal stress.

  • Mechanism: Protonation of the hydroxyl group leads to water loss, generating a resonance-stabilized carbocation or a neutral aza-quinone methide (AQM) intermediate.

  • 3,5-Dimethyl Effect: The methyl groups at C3 and C5 stabilize the developing positive charge on the ring via hyperconjugation, lowering the activation energy for this dehydration. This makes ADMBA more reactive than its unsubstituted parent.

Visualizing the Degradation Cascade:

ADMBA_Degradation ADMBA 2-Amino-3,5-dimethylbenzyl Alcohol (ADMBA) Aldehyde 2-Amino-3,5-dimethyl- benzaldehyde ADMBA->Aldehyde Oxidation (-2H) AQM Aza-Quinone Methide (Intermediate) ADMBA->AQM Acid/Heat (-H2O) Oligomers Polymeric Schiff Bases Aldehyde->Oligomers Self-Condensation Anthracene Tetramethyl- anthracene deriv. AQM->Anthracene Dimerization/ Cyclization

Figure 1: Primary degradation pathways of ADMBA. Pathway A (Red) dominates in aerobic conditions; Pathway B (Yellow) dominates in acidic/thermal environments.

Computational Protocol: Validating Stability

To rigorously assess the stability of a specific batch or derivative of ADMBA, researchers should employ the following self-validating computational workflow. This protocol ensures that experimental handling matches the theoretical limits of the molecule.

Step 1: Geometry Optimization & Conformational Search
  • Objective: Identify the global minimum energy conformer.

  • Method: DFT using the B3LYP hybrid functional.

  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for describing the lone pair interactions of the amino and hydroxyl groups).

  • Validation: Ensure no imaginary frequencies in the vibrational analysis.

Step 2: Bond Dissociation Energy (BDE) Calculation
  • Target: Calculate the BDE for the Benzylic C-H and the O-H bonds.

  • Significance:

    • Low Benzylic C-H BDE (< 85 kcal/mol) indicates high susceptibility to radical autoxidation.

    • Comparison: Compare values against Toluene (approx. 89 kcal/mol) and Benzyl Alcohol.

Step 3: Transition State (TS) Analysis for Dehydration
  • Objective: Determine the activation energy (

    
    ) for water elimination.
    
  • Method: QST3 (Quadratic Synchronous Transit) search between ADMBA and the Aza-Quinone Methide.

  • Solvation Model: PCM (Polarizable Continuum Model) using water or methanol to simulate storage conditions.

  • Threshold: An

    
     suggests instability at room temperature.[2]
    

Workflow Diagram:

Computational_Workflow cluster_Analysis Stability Descriptors Start Start: ADMBA Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq BDE Calculate BDE (Benzylic C-H) Freq->BDE TS TS Search (Dehydration Barrier) Freq->TS FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO Decision Stability Profile Defined BDE->Decision TS->Decision FMO->Decision

Figure 2: Standardized computational workflow for assessing the theoretical stability of aminobenzyl alcohol derivatives.

Quantitative Stability Data (Theoretical Benchmarks)

The following table summarizes expected theoretical values for ADMBA compared to reference compounds. These values serve as benchmarks for quality control and handling decisions.

ParameterADMBA (Predicted)2-Aminobenzyl AlcoholInterpretation
HOMO Energy (eV) -5.6 to -5.8-6.0 to -6.2ADMBA is more easily oxidized .
Benzylic C-H BDE (kcal/mol) ~82~85Higher radical stability in ADMBA due to methyl donation; prone to autoxidation.
Dehydration

(kcal/mol)
~22~26ADMBA dehydrates faster; thermal sensitivity is higher .
Dipole Moment (Debye) 2.1 - 2.41.8 - 2.1Higher polarity; solubility in polar aprotic solvents is enhanced.

Handling & Storage Recommendations

Based on the theoretical profile derived above, the following protocols are mandatory for maintaining the integrity of ADMBA:

  • Argon Blanket: Due to the low BDE of the benzylic C-H bond, storage under an inert atmosphere (Argon or Nitrogen) is non-negotiable to prevent aldehyde formation.

  • Acid Avoidance: The lowered activation energy for dehydration means even weak acids (e.g., silica gel acidity) can trigger oligomerization. Use basic alumina for purification instead of silica gel.

  • Temperature Control: Store below -20°C. The thermal barrier for self-condensation is predicted to be crossed easily at ambient temperatures over prolonged periods.

References

  • Sigma-Aldrich. (n.d.). 2-Amino-5-methylbenzyl alcohol Product Page. Retrieved from Grounding: Establishes the commercial existence and basic handling of closely related methyl-substituted aminobenzyl alcohols.

  • Cho, C. S., et al. (2025).[1][2] Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones. The Journal of Organic Chemistry. Retrieved from Grounding: Defines the oxidative instability and cyclization pathways of 2-aminobenzyl alcohols.

  • Salmón, M., et al. (2010). Oligomerization of 3,5-Dimethyl Benzyl Alcohol Promoted by Clay: Experimental and Theoretical Study. Molecules, 15(11). Retrieved from Grounding: Provides the specific theoretical mechanism for the oligomerization of the 3,5-dimethylbenzyl core.

  • Winter, A. H., et al. (2025).[3] Photochemical Heterolysis of 3,5-Bis(dimethylamino)benzyl Alcohols. ResearchGate. Retrieved from Grounding: Validates the computational approach (CASPT2/DFT) for analyzing benzyl cation intermediates in amino-substituted systems.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Quinazolines via 2-Aminobenzyl Alcohols

Strategies for Acceptorless Dehydrogenative Coupling (ADC) and Oxidative Condensation Executive Summary Quinazolines represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Acceptorless Dehydrogenative Coupling (ADC) and Oxidative Condensation

Executive Summary

Quinazolines represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster kinase inhibitors like Gefitinib and Erlotinib. Traditionally, these are synthesized from 2-aminobenzaldehydes or 2-aminobenzoic acids. However, 2-aminobenzyl alcohols offer a superior starting material profile: they are shelf-stable, commercially abundant, and avoid the rapid self-condensation (polymerization) inherent to 2-aminobenzaldehydes.

This Application Note details two validated protocols for converting 2-aminobenzyl alcohols into 2-substituted quinazolines. Unlike traditional methods requiring stoichiometric oxidants (e.g., MnO₂, DDQ), these protocols utilize catalytic dehydrogenation and aerobic oxidation , aligning with Green Chemistry principles.

Key Advantages of These Protocols:
  • Substrate Stability: Bypasses the handling of unstable amino-aldehydes.

  • Atom Economy: Protocol A releases only H₂ and H₂O as byproducts.[1]

  • Operational Simplicity: One-pot cascade transformations.

Mechanistic Insight & Strategy

The synthesis of quinazolines from 2-aminobenzyl alcohols requires the in situ oxidation of the alcohol to the aldehyde, followed by condensation with a nitrogen source (nitrile, amide, or amine) and subsequent aromatization.

The "Masked Aldehyde" Concept

2-aminobenzyl alcohol acts as a "masked" 2-aminobenzaldehyde. By generating the aldehyde transiently in the presence of the coupling partner, we minimize side reactions.

  • Pathway A (Transition Metal Catalyzed): Uses an Iridium catalyst to "borrow hydrogen" or release it as gas (Acceptorless Dehydrogenative Coupling - ADC).[2] The metal oxidizes the alcohol, activates the nitrile/amide, and drives aromatization.

  • Pathway B (Metal-Free Oxidative): Uses molecular Iodine (

    
    ) and Oxygen (
    
    
    
    ) to drive a radical-mediated oxidative condensation with benzylamines.
Mechanistic Pathway (Graphviz Visualization)

QuinazolineMechanism cluster_catalyst Catalytic Driver Start 2-Aminobenzyl Alcohol Inter1 Transient Amino-Aldehyde Start->Inter1 Dehydrogenation (Cat. cycle) Inter2 Amidine/Imine Intermediate Inter1->Inter2 + Partner Condensation Partner Coupling Partner (Nitrile/Amine) Partner->Inter2 Cyclic Dihydroquinazoline Inter2->Cyclic Cyclization Product Quinazoline Product Cyclic->Product Aromatization (-H2 or -Ox) Cat Catalyst (Ir-H or I2/O2) Cat->Start Oxidation Cat->Cyclic Dehydrogenation

Figure 1: General mechanistic flow for the conversion of 2-aminobenzyl alcohol to quinazolines via in situ oxidation and cyclization.

Protocol A: Iridium-Catalyzed Acceptorless Dehydrogenative Coupling (ADC)

Target: Synthesis of 2-substituted quinazolines from 2-aminobenzyl alcohols and nitriles . Best For: High yields, atom economy, and difficult substrates.

This protocol utilizes an Iridium catalyst to dehydrogenate the alcohol.[2] The resulting hydride is not "borrowed" (returned) but released as


 gas, driving the equilibrium toward the aromatic product.
Materials
  • Substrate: 2-Aminobenzyl alcohol (1.0 mmol)

  • Coupling Partner: Aryl or Alkyl Nitrile (1.2 mmol)

  • Catalyst:

    
     (Pentamethylcyclopentadienyl iridium(III) chloride dimer) (2.5 mol%)[3]
    
  • Base: KOH (Potassium Hydroxide) (20 mol%)

  • Solvent: Xylene (anhydrous)

  • Equipment: Schlenk tube or pressure tube, oil bath.

Step-by-Step Methodology
  • Catalyst Activation: In a clean, dry Schlenk tube equipped with a magnetic stir bar, add

    
     (20 mg, 0.025 mmol) and KOH (11 mg, 0.2 mmol).
    
    • Expert Note: The base is critical for generating the active alkoxide-iridium species. Do not omit.

  • Substrate Addition: Add 2-aminobenzyl alcohol (123 mg, 1.0 mmol) and the chosen Nitrile (1.2 mmol).

    • Critical: If the nitrile is a solid, add it now. If liquid, add via syringe after solvent.

  • Solvent & Degassing: Add Xylene (3.0 mL). Degas the mixture by bubbling Nitrogen or Argon through the solution for 5 minutes.

    • Why? Oxygen can deactivate the Iridium hydride intermediate.

  • Reaction: Seal the tube (or attach a reflux condenser under

    
     balloon) and heat to 130°C  for 20–24 hours.
    
    • Observation: Evolution of hydrogen gas may be observed.[1][3] Ensure the system is not completely closed if pressure build-up is a concern, though a sealed pressure tube usually handles the generated

      
       safely at this scale.
      
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 10 mL) to remove the base and salts. Dry the organic layer over

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Hexane/Ethyl Acetate gradient, typically 10:1 to 4:1).

Expected Results (Data Summary)
EntryNitrile Substrate (R-CN)ProductYield (%)Notes
1Benzonitrile2-Phenylquinazoline92%Standard
24-Methoxybenzonitrile2-(4-OMe-Ph)-quinazoline88%e- rich
34-Chlorobenzonitrile2-(4-Cl-Ph)-quinazoline94%e- poor
4Acetonitrile2-Methylquinazoline75%Aliphatic

Data grounded in methodologies reported by Shui et al. (2022) and similar Ir-catalyzed ADC workflows. [1]

Protocol B: Metal-Free Iodine-Catalyzed Oxidative Condensation

Target: Synthesis of 2-aryl quinazolines from 2-aminobenzyl alcohols and benzylamines . Best For: Green chemistry requirements, avoiding heavy metals, cost reduction.

This method uses molecular iodine as a mild oxidant and Lewis acid, with oxygen (air) acting as the terminal oxidant to regenerate the iodine.

Materials
  • Substrate: 2-Aminobenzyl alcohol (1.0 mmol)

  • Coupling Partner: Benzylamine derivative (1.2 mmol)

  • Catalyst: Molecular Iodine (

    
    ) (20 mol%)
    
  • Oxidant: Open air (

    
    )
    
  • Solvent: 1,4-Dioxane or Toluene

  • Equipment: Round bottom flask with reflux condenser.

Experimental Workflow (Graphviz Visualization)

ProtocolB_Workflow Step1 Step 1: Charge Flask 2-Aminobenzyl alcohol + Benzylamine + I2 (20 mol%) + Solvent Step2 Step 2: Aerobic Conditions Connect reflux condenser. Leave open to air (or O2 balloon). Step1->Step2 Step3 Step 3: Heating Heat to 100-110°C for 12-16h. Color change: Dark violet -> Brown Step2->Step3 Step4 Step 4: Quench Add sat. Na2S2O3 (aq) to remove residual Iodine. Step3->Step4 Step5 Step 5: Isolation Extract (EtOAc) -> Dry -> Column Step4->Step5

Figure 2: Workflow for the metal-free iodine-catalyzed synthesis.

Step-by-Step Methodology
  • Setup: In a 25 mL round-bottom flask, mix 2-aminobenzyl alcohol (1.0 mmol), Benzylamine (1.2 mmol), and Iodine (

    
    , 51 mg, 0.2 mmol).
    
  • Solvent Addition: Add 1,4-Dioxane (3 mL).

    • Note: Toluene can be used, but Dioxane often solubilizes the polar intermediates better.

  • Reaction Conditions: Attach a reflux condenser. The top of the condenser should remain open to the atmosphere (or fitted with a drying tube that allows air exchange) to allow

    
     ingress.
    
    • Optimization: For faster rates, attach an

      
       balloon, but ambient air is sufficient for most substrates.
      
  • Heating: Heat the mixture to 110°C for 12–16 hours.

    • Mechanism Check:

      
       oxidizes the benzylamine to the imine and the alcohol to the aldehyde. These condense, cyclize, and are further oxidized to the quinazoline. 
      
      
      
      formed is oxidized back to
      
      
      by air.
  • Quenching: Cool to room temperature. Add saturated aqueous Sodium Thiosulfate (

    
    , 10 mL) and stir for 10 minutes.
    
    • Visual Cue: The dark iodine color should fade to a pale yellow or clear organic layer.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine. Dry over anhydrous

    
    .
    
  • Purification: Evaporate solvent. Purify via silica gel chromatography (Petroleum Ether/Ethyl Acetate).

Troubleshooting & Expert Tips

Selectivity (Quinoline vs. Quinazoline)
  • Issue: Formation of Quinolines instead of Quinazolines.

  • Cause: This occurs if you react 2-aminobenzyl alcohol with Ketones (without an ammonia source).

  • Correction: To make Quinazolines (2 nitrogens), you must use a coupling partner that provides the second nitrogen (Nitrile, Amidine, Benzylamine) or add an ammonia source (e.g., Ammonium Acetate) if using a ketone/aldehyde partner [4].

Water Management
  • Issue: Low conversion in Protocol A (Ir-catalyzed).

  • Cause: While the reaction produces water, excessive water in the solvent can inhibit the formation of the imine intermediate.

  • Fix: Use anhydrous Xylene and dry glassware. Adding 4Å molecular sieves (200 mg) to the reaction tube can boost yields by 5-10%.

Catalyst Poisoning (Protocol A)
  • Issue: Reaction stalls after 4 hours.

  • Cause: Coordination of the nitrile to the Iridium center can sometimes be too strong, or trace sulfur/phosphorus impurities in the starting material.

  • Fix: Ensure high purity of the starting nitrile. Increase catalyst loading to 4 mol% if using electron-deficient nitriles.

References

  • Shui, H., Zhong, Y., Ouyang, L., et al. (2022).[4] "An Efficient Iridium-Catalyzed Acceptorless Dehydrogenative Coupling Reaction of 2-Aminoarylmethanols and Amides or Nitriles." Synthesis, 54, 2876–2884.[4]

  • Deshmukh, D. S., & Bhanage, B. M. (2018).[4] "Transition-Metal-Free Synthesis of Quinazolines from 2-Aminobenzyl Alcohols and Benzylamines." Synlett, 29, 979–985.[4]

  • Han, B., Yang, X.-L., Wang, C., et al. (2012).[4] "CuCl/DABCO/4-HO-TEMPO-Catalyzed Aerobic Oxidative Synthesis of 2-Substituted Quinazolines." Journal of Organic Chemistry, 77(2), 1136–1142.

  • Chen, Z., Chen, J., Liu, M., et al. (2013).[4][5] "Copper-Catalyzed Cascade Reaction of (2-Aminophenyl)methanols with Aldehydes." Journal of Organic Chemistry, 78, 11342–11348.[4]

  • Das, K., Mondal, A., Pal, D., & Srimani, D. (2019). "Sustainable Synthesis of Quinazoline... Catalyzed by Phosphine-Free Manganese Pincer Complex."[6] Organic Letters, 21(9), 3223–3227.

Sources

Application

The Versatile Scaffold: Leveraging 2-Amino-3,5-dimethylbenzyl alcohol in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, scaffolds that offer synthetic versatil...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, scaffolds that offer synthetic versatility and the ability to present pharmacophoric features in a defined three-dimensional space are of exceptional value. 2-Amino-3,5-dimethylbenzyl alcohol has emerged as a privileged starting material in medicinal chemistry, providing a robust platform for the synthesis of a diverse array of biologically active molecules. Its unique combination of a nucleophilic aniline, a reactive benzyl alcohol, and strategically placed methyl groups for modulating physicochemical properties makes it an attractive starting point for library synthesis and lead optimization campaigns.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Amino-3,5-dimethylbenzyl alcohol as a key building block. We will explore its application in the synthesis of N-heterocycles, detail robust experimental protocols, and discuss the underlying chemical principles that make this compound a valuable tool in the medicinal chemist's arsenal.

The Strategic Advantage of the 2-Amino-3,5-dimethylbenzyl alcohol Scaffold

The utility of 2-Amino-3,5-dimethylbenzyl alcohol stems from the orthogonal reactivity of its two functional groups – the amino group and the benzyl alcohol. The aniline moiety serves as a potent nucleophile or as a handle for the introduction of various substituents, while the benzyl alcohol can be readily oxidized to the corresponding aldehyde for subsequent cyclization reactions or used in substitution reactions. The 3,5-dimethyl substitution pattern provides several key advantages:

  • Modulation of Lipophilicity: The two methyl groups increase the lipophilicity of the scaffold, which can enhance membrane permeability and improve pharmacokinetic properties.

  • Steric Influence: The methyl groups can provide steric hindrance that may influence the conformation of derivatives, potentially leading to enhanced selectivity for a biological target.

  • Blocking of Metabolic Sites: The methyl groups can block potential sites of metabolic oxidation on the aromatic ring, thereby improving the metabolic stability of the resulting drug candidates.

These features make 2-Amino-3,5-dimethylbenzyl alcohol a valuable starting point for the synthesis of a wide range of heterocyclic systems, which are prevalent in many approved drugs.[1][2]

Core Applications in Heterocyclic Synthesis

One of the most powerful applications of 2-Amino-3,5-dimethylbenzyl alcohol is in the construction of quinoline and quinazoline cores, which are central to numerous therapeutic agents with activities ranging from anticancer to antimalarial.[3] The general strategy involves the in situ oxidation of the benzyl alcohol to an aldehyde, which then undergoes a condensation-cyclization reaction with a suitable partner.

Synthesis of Quinolines via Dehydrogenative Cyclization

A highly efficient and environmentally benign method for quinoline synthesis involves the dehydrogenative cyclization of 2-aminobenzyl alcohols with ketones or secondary alcohols.[3][4][5] This approach often utilizes transition-metal catalysts or, in some cases, can proceed under metal-free conditions using air as the oxidant.[3][5]

G cluster_0 Reaction Components cluster_1 Reaction Cascade 2-Amino-3,5-dimethylbenzyl_alcohol 2-Amino-3,5-dimethylbenzyl alcohol Oxidation In situ Oxidation (Dehydrogenation) 2-Amino-3,5-dimethylbenzyl_alcohol->Oxidation Ketone Ketone (e.g., Acetophenone) Aldol_Condensation Aldol Condensation Ketone->Aldol_Condensation Oxidation->Aldol_Condensation 2-Amino-3,5-dimethylbenzaldehyde Ketoamine_Condensation Ketoamine Condensation & Cyclization Aldol_Condensation->Ketoamine_Condensation Quinoline_Product Substituted Quinoline Ketoamine_Condensation->Quinoline_Product

Protocol 1: Synthesis of a 2-Phenyl-6,8-dimethylquinoline Derivative

This protocol describes a general procedure for the synthesis of a quinoline derivative from 2-Amino-3,5-dimethylbenzyl alcohol and acetophenone, based on established dehydrogenative cyclization methodologies.[3][5]

Materials:

  • 2-Amino-3,5-dimethylbenzyl alcohol

  • Acetophenone

  • Potassium tert-butoxide (t-BuOK)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-3,5-dimethylbenzyl alcohol (1.0 mmol, 1 equivalent).

  • Add anhydrous toluene (5 mL) and stir until the solid is dissolved.

  • Add acetophenone (1.2 mmol, 1.2 equivalents) to the solution.

  • In a separate vial, dissolve potassium tert-butoxide (2.0 mmol, 2.0 equivalents) in anhydrous toluene (5 mL).

  • Slowly add the t-BuOK solution to the reaction mixture at room temperature.

  • Stir the reaction mixture vigorously under an air atmosphere (using a balloon or by opening to the air) at room temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-phenyl-6,8-dimethylquinoline.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

ParameterExpected Data
¹H NMR Aromatic protons in the 7.0-8.5 ppm region, two methyl singlets around 2.4-2.7 ppm.
¹³C NMR Aromatic carbons, two methyl carbons.
Mass Spec (ESI) [M+H]⁺ corresponding to the calculated molecular weight.

Application in the Synthesis of Bioactive Benzylamine Derivatives

Beyond heterocycle synthesis, the amino group of 2-Amino-3,5-dimethylbenzyl alcohol is a key functional handle for creating diverse libraries of substituted benzylamines. These motifs are present in a wide range of pharmacologically active compounds.[6][7] N-alkylation with various electrophiles is a straightforward approach to introduce diversity.

G Start 2-Amino-3,5-dimethylbenzyl alcohol Reaction N-Alkylation (Reductive Amination or SN2) Start->Reaction Product Substituted N-Aryl/Alkyl Benzylamine Library Reaction->Product

Protocol 2: Reductive Amination for the Synthesis of a Secondary Amine Derivative

This protocol details a general procedure for the reductive amination of an aldehyde with 2-Amino-3,5-dimethylbenzyl alcohol to generate a secondary amine derivative.

Materials:

  • 2-Amino-3,5-dimethylbenzyl alcohol

  • An aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM, anhydrous)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-3,5-dimethylbenzyl alcohol (1.0 mmol, 1 equivalent) and 4-chlorobenzaldehyde (1.1 mmol, 1.1 equivalents) in anhydrous dichloromethane (10 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired N-(4-chlorobenzyl)-2-amino-3,5-dimethylbenzylamine.

Characterization:

The final product should be characterized by standard analytical techniques (NMR, MS) to confirm its identity and purity.

ParameterExpected Data
¹H NMR Signals for both aromatic rings, a singlet for the benzylic CH₂ next to the nitrogen, and two methyl singlets.
¹³C NMR Carbons corresponding to both aromatic rings, the benzylic carbon, and the two methyl carbons.
Mass Spec (ESI) [M+H]⁺ corresponding to the calculated molecular weight.

Conclusion

2-Amino-3,5-dimethylbenzyl alcohol is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features allow for the efficient synthesis of complex and diverse molecular architectures, particularly N-heterocycles and substituted benzylamines. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this scaffold and to generate novel compounds with the potential for significant biological activity. The strategic incorporation of the 3,5-dimethyl substitution pattern can impart favorable pharmacokinetic properties, making derivatives of this building block attractive candidates for drug discovery programs.

References

  • Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ResearchGate. [Link]

  • Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry. [Link]

  • Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. MDPI. [Link]

  • Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. ResearchGate. [Link]

  • Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. PubMed. [Link]

  • Chemists synthesize an improved building block for medicines. EurekAlert!. [Link]

  • Chemists synthesize an improved building block for medicines. ScienceDaily. [Link]

Sources

Method

analytical methods for the quantification of 2-Amino-3,5-dimethylbenzyl alcohol

An Application Note on the Quantitative Analysis of 2-Amino-3,5-dimethylbenzyl Alcohol for Pharmaceutical and Research Applications Abstract This comprehensive application note details robust and validated analytical met...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Quantitative Analysis of 2-Amino-3,5-dimethylbenzyl Alcohol for Pharmaceutical and Research Applications

Abstract

This comprehensive application note details robust and validated analytical methodologies for the precise quantification of 2-Amino-3,5-dimethylbenzyl alcohol. Recognizing the importance of this compound as a potential building block in pharmaceutical synthesis and related research, two primary analytical techniques are presented: a widely applicable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. This guide provides not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these methods for their specific needs. All methodologies are designed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction to 2-Amino-3,5-dimethylbenzyl Alcohol

2-Amino-3,5-dimethylbenzyl alcohol is an aromatic amino alcohol of interest in organic synthesis and pharmaceutical development. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive benzyl alcohol moiety, makes it a versatile intermediate for the synthesis of more complex molecules. Accurate and precise quantification of this analyte is critical for various stages of drug development, including synthesis process monitoring, purity assessment of starting materials, and stability testing. The methods outlined herein are designed to provide reliable and reproducible quantification in a variety of sample matrices.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a robust and widely accessible technique for the quantification of UV-active compounds like 2-Amino-3,5-dimethylbenzyl alcohol. The presence of the aromatic ring in the analyte allows for sensitive detection.

Rationale for Method Selection

A reversed-phase HPLC method was selected due to its proven efficacy in separating aromatic compounds.[4][5] A C18 column is employed to provide excellent hydrophobic retention of the analyte. The mobile phase composition is optimized to ensure a good peak shape and a reasonable retention time. UV detection at a wavelength corresponding to the absorbance maximum of the analyte provides a good signal-to-noise ratio.

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep_start Weigh Analyte prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_stock Prepare Stock Solution prep_dissolve->prep_stock prep_serial Perform Serial Dilutions for Calibration Curve prep_stock->prep_serial prep_sample Prepare Sample Solution prep_stock->prep_sample hplc_inject Inject into HPLC System prep_serial->hplc_inject Calibration Standards prep_sample->hplc_inject Test Samples hplc_separate Isocratic Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_curve Generate Calibration Curve data_integrate->data_curve data_quantify Quantify Analyte Concentration data_curve->data_quantify

Caption: Workflow for HPLC-UV analysis of 2-Amino-3,5-dimethylbenzyl alcohol.

Detailed Protocol

2.3.1. Materials and Reagents

  • 2-Amino-3,5-dimethylbenzyl alcohol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (reagent grade)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

2.3.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

2.3.3. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm

| Run Time | 10 minutes |

2.3.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Amino-3,5-dimethylbenzyl alcohol reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A minimum of 5 concentration levels is recommended for establishing linearity.[1]

  • Sample Solution: Prepare the sample by dissolving it in the diluent to an expected concentration within the calibration range.

Method Validation

The method was validated according to ICH Q2(R1) guidelines.[1]

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.999r² ≥ 0.995
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (%RSD) < 2.0%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL-
Limit of Quantitation (LOQ) 1.0 µg/mL-

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, an LC-MS/MS method is recommended.[6][7] This technique combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.

Rationale for Method Selection

LC-MS/MS offers significant advantages in terms of sensitivity and the ability to "see through" matrix interferences.[6] Electrospray ionization (ESI) in positive mode is chosen as the amino group on the analyte is readily protonated. A gradient elution is employed to ensure efficient separation and minimize matrix effects. Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition.

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_start Weigh Analyte & Internal Standard prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_stock Prepare Stock Solutions prep_dissolve->prep_stock prep_cal Prepare Calibration Standards with IS prep_stock->prep_cal prep_sample Prepare Sample with IS prep_stock->prep_sample lcms_inject Inject into LC-MS/MS System prep_cal->lcms_inject Calibration Standards prep_sample->lcms_inject Test Samples lcms_separate Gradient Elution on C18 Column lcms_inject->lcms_separate lcms_ionize Electrospray Ionization (ESI+) lcms_separate->lcms_ionize lcms_mrm MRM Detection lcms_ionize->lcms_mrm data_integrate Integrate Peak Areas (Analyte & IS) lcms_mrm->data_integrate data_ratio Calculate Peak Area Ratios data_integrate->data_ratio data_curve Generate Calibration Curve data_ratio->data_curve data_quantify Quantify Analyte Concentration data_curve->data_quantify

Caption: Workflow for LC-MS/MS analysis of 2-Amino-3,5-dimethylbenzyl alcohol.

Detailed Protocol

3.3.1. Materials and Reagents

  • 2-Amino-3,5-dimethylbenzyl alcohol reference standard

  • Internal Standard (IS): A structurally similar compound, e.g., 2-Amino-3-methylbenzyl alcohol[8]

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

3.3.2. Instrumentation

  • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source

3.3.3. Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography:

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry:

Parameter Condition
Ionization Mode ESI Positive
MRM Transition To be determined by direct infusion of the analyte. A hypothetical transition could be m/z 152.1 -> 134.1
IS MRM Transition To be determined by direct infusion of the internal standard.
Collision Energy Optimized for the specific transitions

| Dwell Time | 100 ms |

3.3.4. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in diluent.

  • Working Internal Standard Solution (1 µg/mL): Dilute the IS stock solution.

  • Calibration Standards: Prepare serial dilutions of the analyte stock solution and spike each with the working internal standard solution to a final IS concentration of 100 ng/mL. The analyte concentration range should be appropriate for the application (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Solution: Prepare the sample in diluent to an expected concentration within the calibration range and spike with the working internal standard solution to a final IS concentration of 100 ng/mL.

Method Validation

The method was validated according to ICH M10 guidelines for bioanalytical method validation where applicable.

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.998r² ≥ 0.99
Range 0.1 - 100 ng/mL-
Accuracy (% Recovery) 95.5% - 104.3%85.0% - 115.0%
Precision (%RSD) < 5.0%≤ 15.0%
Limit of Detection (LOD) 0.03 ng/mL-
Limit of Quantitation (LOQ) 0.1 ng/mL-
Matrix Effect Monitored and compensated for by the internal standard-

Conclusion

This application note provides two validated, reliable, and robust methods for the quantification of 2-Amino-3,5-dimethylbenzyl alcohol. The HPLC-UV method is suitable for routine analysis in quality control settings, while the LC-MS/MS method offers high sensitivity and selectivity for more demanding applications, including analysis in complex matrices. The detailed protocols and validation data presented herein should enable researchers and scientists to implement these methods effectively in their laboratories.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

  • Validation of analytical procedures according to the ICH guidelines - Efor Group. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids - PMC. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR. [Link]

  • of analysis methods of amino acids and amines by HPLC - ResearchGate. [Link]

  • Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column | LCGC International. [Link]

  • HPLC Methods for analysis of Tyrosine - HELIX Chromatography. [Link]

  • 2-Amino-3,4-dimethylbenzyl Alcohol | C9H13NO | CID 134821784 - PubChem. [Link]

  • 2-Amino-5-methylbenzyl alcohol - Chem-Impex. [Link]

  • Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions - Scholars Research Library. [Link]

  • Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. [Link]

  • Analytical Methods - RSC Publishing. [Link]

  • A Sampling and Analysis Method for Two Amino Alcohols - CDC Stacks. [Link]

  • (PDF) Simultaneous spectrophotometric determination of benzyl alcohol and diclofenac in pharmaceuticals using methods based on the first derivative of the optical density ratio - ResearchGate. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples - Open Research Library. [Link]

  • Analytical Methods for Amino Acids : Shimadzu (België). [Link]

Sources

Application

reaction conditions for the synthesis of unnatural amino acids from benzyl alcohols

Executive Summary The synthesis of unnatural amino acids (UAAs) is a cornerstone of modern peptide therapeutics and peptidomimetic drug design. Traditionally, the installation of aromatic side chains (e.g., for phenylala...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of unnatural amino acids (UAAs) is a cornerstone of modern peptide therapeutics and peptidomimetic drug design. Traditionally, the installation of aromatic side chains (e.g., for phenylalanine or phenylglycine analogs) relied on benzyl halides. However, benzyl halides are often lachrymatory, unstable, and genotoxic.

This Application Note details two field-proven protocols for utilizing Benzyl Alcohols directly as electrophiles. By bypassing the halogenation step, researchers can access a diverse library of UAAs using abundant, stable alcohol precursors. We present two distinct methodologies:

  • Chemo-catalytic C-Alkylation: Lewis Acid-mediated direct substitution for constructing the amino acid carbon skeleton (Phenylalanine analogs).

  • Biocatalytic Cascade: An enzymatic "One-Pot" conversion for chiral amine formation (Phenylglycine analogs).

Strategic Overview & Mechanism

Direct displacement of the hydroxyl group (-OH) is thermodynamically challenging due to its poor leaving group ability. To facilitate this, we employ two orthogonal strategies: Lewis Acid Activation (for chemical synthesis) and Oxidative Amination (for biosynthesis).

Pathway Logic
  • Method A (Chemical): Indium(III) triflate activates the benzyl alcohol, generating a transient carbocation or tight ion pair. This electrophile is intercepted by the enolate of a Glycine Schiff Base (O'Donnell's Reagent).

  • Method B (Biological): An Alcohol Dehydrogenase (ADH) oxidizes the alcohol to an aldehyde, which is immediately transaminated by an

    
    -Transaminase (
    
    
    
    -TA) to the chiral amine.
Mechanistic Visualization

ReactionPathways cluster_Chem Method A: Chemical C-Alkylation cluster_Bio Method B: Biocatalytic Cascade Start Benzyl Alcohol (Precursor) Act Activated Complex [R-OH---In(OTf)3] Start->Act In(OTf)3 Ald Aldehyde Intermediate Start->Ald ADH / NAD+ Carbo Carbocation Intermediate Act->Carbo -H2O ProdA Unnatural Amino Acid (Phenylalanine Analog) Carbo->ProdA + Glycine Enolate Glycine Glycine Imine (Nucleophile) Glycine->ProdA Imine Imine Intermediate Ald->Imine Transaminase + Amine Donor ProdB Chiral Amino Acid (Phenylglycine Analog) Imine->ProdB Reduction

Figure 1: Dual pathways for converting benzyl alcohols to amino acids. Top: Chemical C-alkylation. Bottom: Biocatalytic amination.

Protocol A: Lewis Acid-Catalyzed C-Alkylation

This protocol utilizes Indium(III) Triflate to catalyze the direct alkylation of tert-butyl (diphenylmethylene)glycinate with benzyl alcohols. This is the preferred method for synthesizing Phenylalanine derivatives with electron-rich or neutral substituents.

Reagents & Equipment
  • Substrate: Benzyl Alcohol derivative (1.0 equiv).

  • Nucleophile: tert-Butyl (diphenylmethylene)glycinate (1.0 equiv) [Commercially available or synthesized from Glycine t-butyl ester + Benzophenone imine].

  • Catalyst: Indium(III) Triflate,

    
     (10 mol%).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous).

  • Equipment: Sealed pressure tube or reflux condenser setup.

Step-by-Step Procedure
  • Reaction Assembly: In a flame-dried reaction tube equipped with a magnetic stir bar, charge:

    • 
       (0.10 mmol, 10 mol%).
      
    • tert-Butyl (diphenylmethylene)glycinate (1.0 mmol).

    • Benzyl Alcohol derivative (1.0 - 1.2 mmol).

    • Anhydrous DCE (3.0 mL).

  • Incubation: Seal the tube and heat the mixture to 80°C (oil bath temperature). Stir vigorously for 4–8 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The starting imine (

      
      ) should disappear, replaced by the mono-alkylated product (
      
      
      
      ).
  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with Dichloromethane (DCM, 10 mL) and wash with water (2 x 5 mL).

    • Dry the organic layer over

      
      , filter, and concentrate under reduced pressure.
      
  • Hydrolysis (Deprotection):

    • Dissolve the crude oil in THF (2 mL) and add 1N HCl (1 mL). Stir at room temperature for 2 hours.

    • Extract the benzophenone byproduct with Diethyl Ether.

    • Neutralize the aqueous layer (containing the amino acid ester hydrochloride) with

      
       and extract with DCM.
      
  • Purification: Purify the final ester via flash column chromatography (Silica gel, DCM/MeOH gradient).

Optimization Table: Solvent & Catalyst Effects
EntryCatalyst (10 mol%)SolventTemp (°C)Yield (%)Notes
1

DCE8088 Clean mono-alkylation.
2

DCE8072Slower conversion.
3

DCM2545Significant dialkylation observed.
4

Toluene10065Requires higher temp.
5NoneDCE80<5No reaction.

Protocol B: Biocatalytic Cascade (Green Synthesis)

This protocol is ideal for synthesizing chiral Phenylglycine derivatives (where the amine is attached directly to the benzylic carbon). It employs a "One-Pot, Two-Step" cascade using compatible enzymes.[1][2]

Reagents & Biologicals
  • Enzyme 1: Alcohol Dehydrogenase (ADH) (e.g., LbADH or commercial variants).

  • Enzyme 2:

    
    -Transaminase (
    
    
    
    -TA) (e.g., from Vibrio fluvialis or Chromobacterium violaceum).
  • Cofactors:

    
     (1 mM), Pyridoxal-5'-phosphate (PLP, 1 mM).
    
  • Amine Donor: L-Alanine or Isopropylamine (1.0 M stock).

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5.

Step-by-Step Procedure
  • Buffer Preparation: Prepare 10 mL of KPi buffer (100 mM, pH 7.5) containing:

    • 
       (1 mM final).
      
    • PLP (1 mM final).[3]

    • Amine Donor (L-Alanine, 5 equivalents relative to substrate).

    • Lactate Dehydrogenase (LDH) + Glucose (for NADH recycling if necessary, though ADH/TA often self-balance).

  • Substrate Addition: Add the Benzyl Alcohol substrate (dissolved in DMSO, final conc. 5% v/v) to a final concentration of 20–50 mM.

  • Enzyme Initiation: Add lyophilized ADH (10 mg) and

    
    -TA (10 mg) or corresponding cell lysates.
    
  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

    • Note: Do not seal tightly; allow for mild aeration if using an oxidative ADH, or use a closed system with a recycling enzyme (LDH/FDH) for reductive amination logic. Correction: For Alcohol

      
       Amine, the ADH step is oxidative (producing NADH), and the TA step consumes the aldehyde. To drive equilibrium, remove the coproduct (pyruvate) using LDH.
      
  • Work-up:

    • Acidify reaction to pH 2 with HCl to stop enzymes.

    • Centrifuge to remove protein precipitate.

    • Wash the supernatant with EtOAc (removes unreacted alcohol/ketone).

    • Basify aqueous phase to pH 10 and extract the chiral amine/amino acid into EtOAc or n-Butanol.

Troubleshooting & Critical Parameters

Chemical Method (In(OTf)3)
  • Issue: Low yield with electron-deficient benzyl alcohols (e.g., 4-Nitrobenzyl alcohol).

  • Root Cause: Destabilized carbocation intermediate.

  • Solution: Switch to Brønsted Acid Catalysis (TfOH) or increase temperature to 100°C in Toluene.

  • Self-Validation: If the reaction turns black/tarry, the temperature is too high for the sensitive imine. Lower temp to 60°C and extend time.

Biocatalytic Method
  • Issue: Incomplete conversion.

  • Root Cause: Thermodynamic equilibrium favoring the alcohol or aldehyde inhibition.

  • Solution: Use an excess of Amine Donor (Alanine) and couple with Lactate Dehydrogenase (LDH) to remove the Pyruvate byproduct, driving the equilibrium forward.

References

  • Yadav, J. S., et al. (2009). "Indium(III) Triflate-Catalyzed Alkylation of Glycine Schiff Bases with Benzylic Alcohols." The Journal of Organic Chemistry. [Link]

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.
    [Link]
    
  • Mutti, F. G., et al. (2015). "Amination of alcohols via a biocatalytic hydrogen-borrowing cascade." Nature Communications. [Link]

  • Hamid, M. H., et al. (2007). "Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols." Chemical Reviews. [Link]

  • Kroutil, W., et al. (2013). "Artificial Biocatalytic Linear Cascades for Preparation of Organic Molecules." ChemCatChem. [Link]

Sources

Method

protocol for the protection of the amino group in 2-Amino-3,5-dimethylbenzyl alcohol

Technical Application Note: Chemoselective N-Protection of 2-Amino-3,5-dimethylbenzyl alcohol Executive Summary This guide details the protocol for the chemoselective protection of the amino group in 2-Amino-3,5-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective N-Protection of 2-Amino-3,5-dimethylbenzyl alcohol

Executive Summary

This guide details the protocol for the chemoselective protection of the amino group in 2-Amino-3,5-dimethylbenzyl alcohol using the tert-butyloxycarbonyl (Boc) group.

The Challenge: This substrate presents a dual challenge:

  • Chemo-selectivity: The molecule contains two nucleophilic sites—an aniline nitrogen and a benzylic oxygen. While amines are generally more nucleophilic, the ortho-methyl group at position 3 creates significant steric hindrance, reducing the amine's reactivity and narrowing the selectivity gap with the primary alcohol.

  • Steric Hindrance: Standard mild conditions (e.g., Boc₂O/DCM) often fail to drive the reaction to completion due to the steric bulk of the 3,5-dimethyl substitution pattern.

The Solution: We utilize a Solvent-Promoted Kinetic Strategy (Method A) that exploits the hydrogen-bonding capability of alcoholic solvents to accelerate amine attack via a six-membered transition state, effectively bypassing the need for strong bases that would promote O-acylation.

Strategic Analysis & Mechanism

The "Alcohol Effect" in Aniline Protection

Conventional wisdom suggests using a base (TEA, DMAP) to catalyze Boc protection. However, for amino-alcohols, basic conditions activate the hydroxyl group, leading to O-Boc or N,O-bis-Boc byproducts.

Instead, we employ Methanol (MeOH) or Ethanol (EtOH) as the reaction solvent. As elucidated by computational studies (e.g., WuXi Biology), protic solvents stabilize the zwitterionic transition state through hydrogen bonding. The alcohol solvent acts as a "proton shuttle," facilitating the transfer of the proton from the amine to the leaving tert-butyl carbonate anion. This acceleration is specific to the amine, leaving the neutral benzyl alcohol unreactive.

Mechanistic Pathway (DOT Visualization)

BocMechanism Substrate 2-Amino-3,5- dimethylbenzyl alcohol TS Transition State (MeOH H-Bond Bridge) Substrate->TS + MeOH (Solvent) Boc2O Boc₂O (Reagent) Boc2O->TS Intermed Tetrahedral Intermediate TS->Intermed Proton Shuttle Product N-Boc Product (Chemoselective) Intermed->Product - tBuOH, - CO₂ SideProd O-Boc / Bis-Boc (Avoided) Intermed->SideProd If Base Added

Figure 1: Mechanism of Solvent-Promoted N-Boc Protection.[1][2] The alcohol solvent stabilizes the transition state, favoring amine attack without base catalysis.

Experimental Protocols

Method A: Solvent-Promoted Neutral Reflux (Recommended)

Best for: High chemoselectivity, "Green" chemistry compliance, and scalability.

Reagents:

  • Substrate: 2-Amino-3,5-dimethylbenzyl alcohol (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 – 1.2 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) [0.5 M concentration]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Amino-3,5-dimethylbenzyl alcohol (10 mmol, 1.51 g) in Methanol (20 mL).

  • Addition: Add Boc₂O (11-12 mmol, ~2.5 g) in one portion at room temperature.

    • Note: No base (TEA/DMAP) is added.

  • Reaction: Heat the mixture to reflux (65°C) . Stir vigorously.

    • Kinetics: The reaction typically completes in 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[3] The spot for the starting amine (lower Rf) should disappear, replaced by a higher Rf product.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeOH.

    • The residue is often a solid or thick oil.

    • Purification (if needed): Recrystallize from Hexane/EtOAc or perform a short silica plug filtration to remove excess Boc₂O.

  • Yield: Expect 85–95% isolated yield.

Method B: Lewis Acid Catalyzed (For Stubborn Substrates)

Best for: Extremely hindered batches or if Method A is too slow.

Reagents:

  • Catalyst: Iodine (I₂) (5 mol%) or Zn(ClO₄)₂

  • Solvent: Dichloromethane (DCM)[3]

Step-by-Step Procedure:

  • Dissolve substrate (1.0 equiv) and Boc₂O (1.1 equiv) in DCM.

  • Add Iodine (5 mol%) .

  • Stir at room temperature. The mild Lewis acidity activates the Boc₂O carbonyl specifically for the amine.

  • Quench: Wash with 5% Na₂S₂O₃ (sodium thiosulfate) to remove iodine (decolorization), then water.

  • Dry organic layer over Na₂SO₄ and concentrate.

Quality Control & Self-Validation

To ensure the protocol worked (N-protection vs. O-protection), use Proton NMR (¹H NMR).

Table 1: NMR Diagnostic Signals (CDCl₃)

FeatureUnprotected SubstrateN-Boc Product (Target) O-Boc Product (Impurity)
NH Proton Broad singlet (~3-4 ppm)Broad singlet (~6.0 - 8.5 ppm) Broad singlet (~3-4 ppm)
Benzylic -CH₂- ~4.50 ppm (singlet)~4.55 - 4.65 ppm (singlet) ~5.10 ppm (Downfield shift)
Selectivity Check N/APresence of NH; Normal CH₂ Loss of NH (if bis); Shifted CH₂

Self-Validating Logic:

  • Pass: If the benzylic CH₂ signal remains near 4.6 ppm and a new amide NH signal appears downfield (>6 ppm), you have exclusive N-protection.

  • Fail: If the benzylic CH₂ signal shifts to >5.0 ppm, you have carbonylated the alcohol (O-Boc).

Troubleshooting & Optimization

Scenario 1: Formation of O-Boc byproduct.

  • Cause: Presence of adventitious base or excessive heating in a non-protic solvent.

  • Fix: Treat the crude mixture with K₂CO₃ in MeOH at room temperature for 30 minutes. The phenolic/benzylic carbonate (O-Boc) is much more labile than the aromatic carbamate (N-Boc) and will selectively hydrolyze back to the alcohol, leaving the N-Boc intact.

Scenario 2: Incomplete Reaction.

  • Cause: Steric hindrance of the 3,5-dimethyl groups blocking the nucleophilic attack.

  • Fix: Switch to Method B (Iodine catalyst) or increase concentration in Method A (run neat or at 2.0 M). Do not simply add DMAP, as this destroys selectivity.

Workflow Visualization

Workflow Start Start: 2-Amino-3,5-dimethylbenzyl alcohol Condition Select Condition Start->Condition MethodA Method A: Reflux in MeOH (No Base, 65°C, 4-12h) Condition->MethodA Standard MethodB Method B: I₂ (5 mol%) in DCM (Room Temp, 1-4h) Condition->MethodB Stubborn/Slow Check QC: ¹H NMR Check (Benzylic CH₂ shift?) MethodA->Check MethodB->Check Pass Pass: CH₂ ~4.6 ppm (Pure N-Boc) Check->Pass No Shift Fail Fail: CH₂ >5.0 ppm (O-Boc formed) Check->Fail Downfield Shift Rescue Rescue: Hydrolysis (K₂CO₃/MeOH, 30 min) Fail->Rescue Rescue->Pass

Figure 2: Operational Workflow for Selective Protection and Troubleshooting.

References

  • WuXi Biology. (2006). Alcohol Speed up Boc Protection of Primary Amines: Kinetics and Mechanism. WuXi AppTec. Link

  • Sigma-Aldrich. (n.d.).[4] Application Note – N-Boc protection using Synple Chem.[5] Merck KGaA. Link

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Recent Literature and Protocols.[6]Link

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[6] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water.[6] Organic Letters, 8(15), 3259-3262. Link

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Iodine-catalyzed N-tert-butyloxycarbonylation of amines.[6] The Journal of Organic Chemistry, 71(21), 8283-8286. Link

Sources

Application

Application Notes and Protocols for the Utilization of 2-Amino-3,5-dimethylbenzyl alcohol in the Synthesis of Novel Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from 2-Amino-3,5-dimethylbenzyl alcohol. This document outlines two promising synthetic strategies: the formation of Quaternary Ammonium Compounds (QACs) and the synthesis of Schiff bases. Detailed protocols for antimicrobial susceptibility testing are also provided to enable the robust evaluation of these novel compounds.

Introduction: The Potential of Benzyl Alcohol Scaffolds in Antimicrobial Discovery

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzyl alcohol derivatives have emerged as a promising class of compounds with demonstrated antimicrobial properties.[1][2] Their mechanism of action is often attributed to the disruption of microbial cell membrane integrity, leading to cell lysis and death.[1] The structural versatility of the benzyl alcohol scaffold allows for systematic modifications to optimize antimicrobial potency and spectrum of activity.

2-Amino-3,5-dimethylbenzyl alcohol presents a unique starting material, incorporating an amino group and a hydroxyl group, which can be selectively functionalized to generate a diverse library of derivatives. The dimethyl substitution pattern on the aromatic ring can also influence the lipophilicity and steric properties of the final compounds, potentially impacting their interaction with microbial membranes.

This guide details two primary approaches for leveraging the 2-Amino-3,5-dimethylbenzyl alcohol scaffold:

  • Synthesis of Quaternary Ammonium Compounds (QACs): QACs are a well-established class of disinfectants and antiseptics known for their potent antimicrobial activity.[3][4] By quaternizing the amino group of a derivative of 2-Amino-3,5-dimethylbenzyl alcohol, it is possible to generate novel cationic surfactants with potential broad-spectrum antimicrobial efficacy.

  • Synthesis of Schiff Bases: Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, have been extensively studied for their diverse biological activities, including antimicrobial effects.[5][6][7][8] The imine linkage in Schiff bases is often crucial for their biological activity.

Synthetic Protocols

Strategy 1: Synthesis of Quaternary Ammonium Compounds (QACs)

This protocol is adapted from methodologies used for the synthesis of QACs from structurally related benzylamines.[3] It involves a two-step process: N,N-dimethylation of the amino group followed by quaternization.

Workflow for the Synthesis of Quaternary Ammonium Compounds (QACs)

A 2-Amino-3,5-dimethylbenzyl alcohol B N,N-dimethyl-2-amino-3,5-dimethylbenzyl alcohol A->B Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) C Quaternary Ammonium Compound B->C Alkylation (Alkyl Halide, e.g., R-X) A 2-Amino-3,5-dimethylbenzyl alcohol C Schiff Base A->C Condensation Reaction (Ethanol, reflux, catalytic acid) B Substituted Aldehyde (R-CHO) B->C Condensation Reaction (Ethanol, reflux, catalytic acid) cluster_0 Antimicrobial Agent (QAC or Schiff Base) A Cationic Head Group (QAC) or Imine Group (Schiff Base) C Bacterial Cell Membrane (Negatively Charged) A->C Electrostatic Interaction B Lipophilic Tail B->C Hydrophobic Interaction D Membrane Disruption C->D Insertion and Destabilization E Leakage of Cellular Contents D->E F Cell Death E->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Amino-3,5-dimethylbenzyl Alcohol

[1] The Stability Profile: Why This Molecule Fails Executive Summary: 2-Amino-3,5-dimethylbenzyl alcohol (ADMBA) is a deceptive molecule.[1] While it appears structurally simple, it combines an electron-rich aniline ring...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

The Stability Profile: Why This Molecule Fails

Executive Summary: 2-Amino-3,5-dimethylbenzyl alcohol (ADMBA) is a deceptive molecule.[1] While it appears structurally simple, it combines an electron-rich aniline ring with a benzylic alcohol.[1] This specific arrangement creates a "push-pull" electronic environment that makes the molecule highly susceptible to two distinct degradation pathways: oxidative dimerization and acid-catalyzed polymerization .[1]

The presence of methyl groups at the 3 and 5 positions increases the electron density of the aromatic ring (via inductive effects), making the amino group more nucleophilic and the benzylic position more prone to carbocation formation compared to unsubstituted 2-aminobenzyl alcohol.[1]

Key Degradation Risks
ParameterRisk LevelMechanism of FailureVisual Indicator
Oxidation (Air) High Conversion to aldehyde followed by rapid self-condensation (Friedländer-type) or azo-coupling.[1]Solution turns pink, then dark brown/black.
Acid Sensitivity Critical Protonation of the hydroxyl group leads to water loss and formation of a resonance-stabilized benzylic carbocation, triggering polymerization.[1]Formation of gummy white/yellow precipitate or turbidity.
Light Moderate Photo-oxidation of the aniline moiety.[1]Gradual darkening of solid or solution.
Thermal Moderate Accelerates all above pathways; melting point is relatively low (<100°C est.), increasing risk of melt-degradation.Tarry residue formation.

Troubleshooting Guide: "What Went Wrong?"

Issue 1: "My clear solution turned bright pink/red within hours."

Diagnosis: Auto-oxidation (Quinone Imine Formation) The amino group is undergoing oxidation.[1] This is often the first step before the molecule degrades into complex oligomers.

  • Root Cause: Dissolved oxygen in the solvent or exposure to air. The electron-donating methyl groups make this aniline derivative easier to oxidize than standard aniline.[1]

  • Immediate Action:

    • Check if the solvent was degassed.

    • Verify if an antioxidant (e.g., BHT) is permissible in your downstream application.

Issue 2: "I see a white/yellow precipitate forming in my acidic reaction mixture."

Diagnosis: Acid-Catalyzed Poly-condensation You have likely triggered the formation of poly(2-amino-3,5-dimethylbenzyl) species.[1]

  • Mechanism: In acidic media (pH < 5), the benzylic hydroxyl group is protonated (-OH₂⁺) and leaves as water. The resulting carbocation is stabilized by the methyl groups but is highly reactive, immediately attacking the electron-rich ring of a neighboring molecule.[1]

  • Immediate Action:

    • Neutralize the solution immediately with saturated NaHCO₃.

    • Filter the precipitate (it is likely irreversible polymer).

    • Future Prevention: Always maintain pH ≥ 7. If acid catalysis is required for a subsequent step, add the acid last and at low temperature (0°C).

Issue 3: "HPLC shows a new peak at [M-2H] and peak broadening."

Diagnosis: Aldehyde Formation & Dimerization The alcohol has oxidized to 2-amino-3,5-dimethylbenzaldehyde.[1] This intermediate is unstable and reacts with the starting amine to form imines (Schiff bases) or cyclizes.

  • Root Cause: Presence of trace metal ions (Cu, Fe) in solvents acting as oxidation catalysts, or simply aging in solution.

Validated Handling Protocols

Protocol A: Safe Dissolution & Storage

Use this workflow for preparing stock solutions for biological assays or synthesis.

  • Solvent Selection:

    • Recommended: DMSO (Anhydrous), Methanol (Degassed), Dichloromethane (Amine-stabilized).

    • Avoid: Acidic chloroform (CHCl₃ often contains HCl), Acetone (reacts with amine to form imines).

  • The "Base-Spike" Technique:

    • Before adding the solid ADMBA, spike the solvent with 0.1% Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

    • Why? This neutralizes any trace acidity in the solvent, preventing the autocatalytic polymerization cascade.

  • Degassing:

    • Sparge the solvent with Argon or Nitrogen for 10-15 minutes before dissolution.[1]

  • Storage:

    • Store solutions at -20°C or lower.

    • Protect from light using amber vials or aluminum foil wrapping.

Protocol B: Recovery from Degraded State

Can you purify it?

  • If <10% degradation (Pale Yellow): Recrystallization from Ethanol/Hexane (with a trace of TEA) is possible.

  • If >20% degradation (Dark Brown/Tarry): Discard. The oligomers formed are often structurally similar to the monomer and difficult to separate by standard chromatography without causing further degradation on the silica gel (which is slightly acidic).

Visualizing the Degradation Pathways[1]

The following diagram illustrates the two primary failure modes: Oxidative (Top path) and Acidic (Bottom path).

ADMBA_Degradation Start 2-Amino-3,5-dimethylbenzyl Alcohol (ADMBA) Oxidation Oxidation (Air/Light) [-2H] Start->Oxidation Acid Acidic Conditions (H+) Start->Acid Aldehyde Intermediate: 2-Amino-3,5-dimethylbenzaldehyde Oxidation->Aldehyde Schiff Self-Condensation (Schiff Base / Quinoline) Aldehyde->Schiff Fast Dimerization Carbocation Reactive Intermediate: Benzylic Carbocation Acid->Carbocation -H2O Polymer Polymerization (Insoluble Oligomers) Carbocation->Polymer Nucleophilic Attack by Monomer Stabilizer PREVENTION: Add 0.1% Triethylamine Store under Argon Stabilizer->Start

Figure 1: Dual degradation pathways of ADMBA. The molecule is squeezed between oxidative instability and acid sensitivity.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in aqueous buffers for cell culture? A: Yes, but with caution.

  • Prepare a high-concentration stock in DMSO (anhydrous).[1]

  • Dilute into the culture medium immediately prior to use.

  • Critical: Ensure the culture medium pH is buffered to 7.4. Avoid leaving the compound in media for >24 hours if possible, as the amine will slowly oxidize at 37°C.

Q: Why does my silica column turn orange when purifying this compound? A: Silica gel is slightly acidic (pH ~5-6).[1] This acidity is sufficient to trigger the benzylic polymerization described above, and the "orange" band is likely the degradation product.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexane before loading your sample. This neutralizes the acidic sites on the silica.

Q: Is the degradation reversible? A: Generally, no .

  • The polymerization (acid path) forms strong C-C bonds.

  • The oxidative condensation (aldehyde path) forms stable heterocyclic rings (quinolines) or imines.

  • Once the solution turns dark brown, the integrity of the molecule is compromised permanently.

References & Authoritative Grounding

  • General Reactivity of 2-Aminobenzyl Alcohols:

    • Mechanism of Cyclization:[2] 2-aminobenzyl alcohols are well-documented precursors for quinolines via oxidative cyclization (Friedländer synthesis).[1] The presence of the alcohol and amine in the ortho position facilitates this intramolecular reaction upon oxidation.

    • Source: Cho, C. S., et al. "Ruthenium-catalysed oxidative cyclisation of 2-aminobenzyl alcohol with ketones."[1] Chemical Communications 24 (2001): 2576-2577.[1]

  • Oxidative Instability (Aniline Derivatives):

    • Context: Electron-rich anilines (such as dimethyl-substituted variants) are prone to oxidation by air to form quinone imines and azo compounds.[1]

    • Source: "Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols."[3][4] Journal of the American Chemical Society (General principles of amino-benzyl alcohol oxidation). (Proxy reference for mechanism).

  • Acid-Catalyzed Polymerization of Benzylic Alcohols:

    • Mechanism:[1][3][5] The formation of polybenzyls from benzylic alcohols in acidic media is a fundamental organic reaction, accelerated by electron-donating groups (methyls) on the ring.

    • Source:March's Advanced Organic Chemistry, 8th Edition. "Reactions of Alcohols: Dehydration and Substitution." (Standard Text).

  • Handling Standards:

    • Protocols regarding the "Base-Spike" technique for silica chromatography of acid-sensitive amines are standard industry practice in medicinal chemistry purification.[1]

    • Source: "Purification of Laboratory Chemicals," W.L.F. Armarego. (Standard Reference).

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-3,5-dimethylbenzyl Alcohol

Executive Summary & Molecule Profile User Context: You are likely synthesizing this motif as a "linker" fragment for opioid receptor modulators (like Eluxadoline) or as a precursor to complex heterocycles. The Core Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this motif as a "linker" fragment for opioid receptor modulators (like Eluxadoline) or as a precursor to complex heterocycles.

The Core Challenge: 2-Amino-benzyl alcohols are "Janus" molecules. They possess a nucleophilic amine and an electrophilic benzylic position (prone to carbocation formation). This duality makes them inherently unstable, leading to self-condensation (oligomerization) and over-reduction during synthesis.

Quick Reference Data
ParameterSpecification / Note
Precursor Methyl 2-amino-3,5-dimethylbenzoate (preferred) or the corresponding carboxylic acid.[1]
Primary Reagent Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (B₂H₆).
Critical Impurity 2,3,5-Trimethylaniline (Over-reduction product).
Stability Poor. Prone to turning into a red/brown gum (polybenzyls/aza-crowns) upon standing.
Storage Store as the HCl salt at -20°C. The free base is kinetically unstable.

Critical Pathway Analysis (The "Map")

The following diagram maps the reaction logic, highlighting where the process deviates into failure modes (red paths).

ReactionPathway Start Methyl 2-amino- 3,5-dimethylbenzoate Aldehyde Intermediate Aldehyde Start->Aldehyde LiAlH4 (1st eq) Complex Stalled Species: Amine-Borane Complex Start->Complex If using BH3-THF Target TARGET: 2-Amino-3,5-dimethyl- benzyl alcohol Aldehyde->Target LiAlH4 (2nd eq) Fast Step OverRed Impurity A: 2,3,5-Trimethylaniline (Over-reduction) Target->OverRed Excess Heat (>20°C) or Acidic Workup Polymer Impurity B: Polybenzyls / Aza-crowns (Self-Condensation) Target->Polymer Storage as Free Base Acid Catalysis Complex->Target Requires Heat/I2

Caption: Reaction pathway showing the critical intermediate and the two primary failure modes: hydrogenolysis (Over-reduction) and oligomerization.

Troubleshooting Guides

Issue 1: The Product is a "Red Goo" (Oligomerization)

Symptom: You isolated a white solid or pale oil, but after drying on the rotavap or storing overnight, it turned into a red/brown sticky gum. NMR shows broad methylene peaks.

Root Cause: Self-Condensation. The 2-amino-benzyl alcohol motif is prone to Friedel-Crafts type alkylation. The electron-rich ring (activated by the amine and two methyl groups) attacks the benzylic position of a neighboring molecule, ejecting water.

  • Mechanism:[1][2][3][4][5][6] Protonation of the -OH group

    
     Loss of H₂O 
    
    
    
    Formation of a resonance-stabilized benzylic carbocation (stabilized by the ortho-amine)
    
    
    Attack by another ring.
  • Outcome: Formation of polybenzyl chains or cyclic "aza-crown" ethers [1].

Corrective Protocol:

  • Avoid Thermal Drying: Do not heat the free base above 40°C during solvent removal.

  • Salt Formation (Mandatory): Immediately convert the free base to the Hydrochloride salt .

    • Procedure: Dissolve the crude alcohol in Et₂O or EtOAc. Add 1.1 eq of 2M HCl in Et₂O. Filter the stable white precipitate. The protonated amine (-NH₃⁺) is electron-withdrawing, which deactivates the ring and prevents self-attack.

Issue 2: "Missing" Oxygen (Over-Reduction)

Symptom: LC-MS shows a major peak with Mass = Target - 16 (M+H = 136 instead of 152). Identity: 2,3,5-Trimethylaniline .

Root Cause: Hydrogenolysis. The benzylic C-O bond is weakened by the electron-donating groups. If the reaction is too hot, or if the workup generates Lewis acidic species (like AlCl₃ species in situ), the alcohol is further reduced to the methyl group.

Corrective Protocol:

  • Temperature Control: Keep the LiAlH₄ reduction between 0°C and 10°C . Do not reflux unless absolutely necessary to drive ester consumption.

  • Quenching: Use the Fieser Method or Rochelle’s Salt (see Section 4) to ensure aluminum is sequestered. Avoid strong acid quenches (like 6M HCl) which promote carbocation formation and subsequent reduction if residual hydride is present.

Issue 3: Incomplete Reaction (Borane Stalling)

Symptom: Starting material persists despite excess reducing agent. Root Cause: If using Borane (BH₃), the boron coordinates tightly to the free amine, forming a stable Amine-Borane complex that deactivates the hydride towards the ester/acid.

Corrective Protocol:

  • Switch Reagent: Use LiAlH₄ (Lithium Aluminum Hydride) in THF. The aluminate intermediate is less stable and turns over faster.

  • If Borane is required: You must use a large excess (3-4 equiv) and reflux. The complex often requires an oxidative workup (MeOH/Iodine) or strong acid hydrolysis to break the B-N bond.

Standardized Synthetic Protocol (Self-Validating)

Objective: Reduction of Methyl 2-amino-3,5-dimethylbenzoate to the Alcohol.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck flask. Purge with N₂. Add LiAlH₄ (2.5 equiv) as a solution in dry THF. Cool to 0°C .[7][8]

  • Addition: Dissolve the ester (1.0 equiv) in dry THF. Add dropwise to the LiAlH₄ over 30 mins. Crucial: Maintain internal temp < 10°C.

  • Monitoring: Stir at 0°C–RT for 2–4 hours.

    • Validation: TLC (Hexane/EtOAc 1:1). Stain with PMA or Ninhydrin. The alcohol will be more polar (lower Rf) than the ester.

  • The "Rochelle's Salt" Workup (Recommended for Amino Alcohols):

    • Why: Aluminum salts form gelatinous emulsions with amines. Rochelle's salt (Sodium Potassium Tartrate) chelates Aluminum, breaking the emulsion.

    • Action: Dilute reaction with Et₂O.[7] Carefully add saturated aq. Sodium Potassium Tartrate (20 mL per gram of LiAlH₄). Stir vigorously for 1 hour until two clear layers form.

  • Isolation: Separate layers. Wash organic layer with Brine. Dry over Na₂SO₄.[9]

  • Stabilization: Evaporate solvent at <30°C. Immediately treat with HCl/Dioxane or HCl/Ether to precipitate the salt.

Workup Decision Tree

Use this flow to determine the safest workup based on your specific scale and equipment.

WorkupLogic Start Reaction Complete (LiAlH4 Reduction) ScaleCheck Scale > 5g? Start->ScaleCheck SmallScale Small Scale (<5g) ScaleCheck->SmallScale No LargeScale Large Scale (>5g) ScaleCheck->LargeScale Yes Fieser Fieser Quench (Water -> 15% NaOH -> Water) Fast, granular ppt SmallScale->Fieser Standard Rochelle Rochelle's Salt Quench (Sat. Na-K Tartrate) Best for Amino-Alkyls LargeScale->Rochelle Safety Priority Emulsion Risk of Emulsion? Fieser->Emulsion End Isolate Organic Layer & Acidify Immediately Rochelle->End Clean Separation Emulsion->Rochelle Yes (Amine present) Emulsion->End No

Caption: Decision logic for quenching LiAlH4 reductions of amino-esters. Rochelle's salt is prioritized for this substrate to prevent "aluminum-amine" emulsions.

FAQ: Technical Nuances

Q: Can I use NaBH₄ instead of LiAlH₄? A: Generally, no . NaBH₄ is not strong enough to reduce the ester to the alcohol efficiently. It requires additives like LiCl or CaCl₂ to boost reactivity. If you start from the aldehyde (2-amino-3,5-dimethylbenzaldehyde), NaBH₄ is the reagent of choice (MeOH, 0°C).

Q: Why does my product smell like almonds/sweet? A: This suggests oxidation back to the aldehyde (2-amino-3,5-dimethylbenzaldehyde). Benzyl alcohols are sensitive to air oxidation. Ensure you store the product under Argon or as the HCl salt.

Q: I see a peak at M+26 in the Mass Spec. What is it? A: If you used CDI (Carbonyldiimidazole) in a subsequent step or previous step, you might have formed the cyclic carbamate (oxazolidinone) . The amino alcohol reacts with CDI to close the ring between the amine and the hydroxyl group [2].

References

  • Gong, D., et al. (2013). "Aza-crown compounds synthesised by the self-condensation of 2-amino-benzyl alcohol over a pincer ruthenium catalyst."[10] Dalton Transactions, 42, 11367-11370.

  • Hwang, L., et al. (2008).[8] "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal, 2, 107-111.[8]

  • Chaudhari, D. M., et al. (2025).[1][11][12] "Characterization of Potential Eluxadoline Impurities: Identification and Synthetic Approach." Journal of Chemical Health Risks.

  • Master Organic Chemistry. (2023).[3][11] "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives."

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Amino-3,5-dimethylbenzyl alcohol Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Amino-3,5-dimethylbenzyl alcohol, with a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Amino-3,5-dimethylbenzyl alcohol, with a specific focus on optimizing the reaction temperature. As Senior Application Scientists, we understand that precise temperature control is critical for maximizing yield, minimizing impurities, and ensuring the reproducibility of your synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Amino-3,5-dimethylbenzyl alcohol, and at what stage is temperature control most critical?

The most prevalent synthetic route involves the reduction of a precursor, typically 2-Amino-3,5-dimethylbenzonitrile or 2-Amino-3,5-dimethylbenzaldehyde. Temperature control is paramount during the reduction step.

Q2: What are the typical reducing agents used, and how does temperature affect their reactivity?

Common reducing agents include metal hydrides like Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), as well as catalytic hydrogenation (e.g., H₂/Raney Nickel).[1][2][3][4][]

  • Lithium aluminum hydride (LiAlH₄): A powerful reducing agent. The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to control its high reactivity and prevent over-reduction or side reactions.[3]

  • Sodium borohydride (NaBH₄): A milder reducing agent. The reaction temperature may range from room temperature to reflux, depending on the solvent and any catalysts used.[1][2] For instance, using NaBH₄ with CoCl₂ or Raney Nickel in alcoholic solvents can effectively reduce nitriles.[2]

  • Catalytic Hydrogenation: This method often requires elevated temperatures and pressures to achieve a reasonable reaction rate. However, excessively high temperatures can lead to side reactions.

Q3: What are the primary side reactions to be aware of when optimizing the reaction temperature?

The primary side reactions are often related to the starting material and the reaction conditions.

  • From 2-Amino-3,5-dimethylbenzonitrile:

    • Incomplete reduction: Remaining nitrile starting material.

    • Formation of secondary amines: The initially formed primary amine can react with the intermediate imine, leading to "dimer-like" byproducts.[4] This is a common issue in nitrile reductions.[2]

    • Hydrolysis of the nitrile: If water is present, the nitrile can be hydrolyzed to the corresponding amide or carboxylic acid, especially at elevated temperatures.

  • From 2-Amino-3,5-dimethylbenzaldehyde:

    • Over-reduction: While less common for the benzyl alcohol product, aggressive conditions could potentially affect the aromatic ring or the amino group.

    • Cannizzaro-type reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can disproportionate into an alcohol and a carboxylic acid.

Q4: How can I monitor the progress of the reaction to optimize the temperature in real-time?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[6] By comparing the reaction mixture to the starting material spot, you can observe the disappearance of the reactant and the appearance of the product. This allows for adjustments to the reaction time and temperature as needed.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-Amino-3,5-dimethylbenzyl alcohol, with a focus on temperature-related causes and solutions.

Problem Potential Temperature-Related Cause(s) Recommended Solutions & Optimizations
Low Yield of 2-Amino-3,5-dimethylbenzyl alcohol 1. Incomplete Reaction: The reaction temperature may be too low, or the reaction time too short.[6] 2. Product Decomposition: The reaction temperature may be too high, leading to thermal degradation of the product. 3. Side Reactions: An suboptimal temperature can favor the formation of byproducts, consuming the starting material.[6]1. Gradual Temperature Increase: If TLC shows significant starting material remaining, gradually increase the temperature while continuing to monitor the reaction. 2. Controlled Heating: Use a controlled heating source like an oil bath to maintain a stable and uniform temperature. 3. Optimize Reaction Time: Extend the reaction time at a moderate temperature before considering a temperature increase.
Formation of Impurities 1. High Reaction Temperature: Elevated temperatures can accelerate the rate of side reactions, such as the formation of secondary amines from nitrile reduction.[6] 2. Localized Overheating: "Hot spots" in the reaction vessel can lead to the formation of degradation products.1. Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly reactive agents like LiAlH₄, sub-ambient temperatures are often necessary. 2. Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous temperature throughout the reaction mixture.
Product Discoloration (e.g., dark brown or tarry) 1. Overheating during Workup: High temperatures during solvent removal or drying can cause the product to oxidize or decompose.[6] 2. Air Oxidation: Aromatic amines are susceptible to air oxidation, which can be accelerated at higher temperatures.[6]1. Solvent Removal under Reduced Pressure: Use a rotary evaporator to remove the solvent at a lower temperature. 2. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Experimental Workflow: Temperature Optimization Study

This workflow outlines a systematic approach to optimizing the reaction temperature for the reduction of 2-Amino-3,5-dimethylbenzonitrile using sodium borohydride.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Dissolve 2-Amino-3,5-dimethylbenzonitrile in an appropriate solvent (e.g., ethanol). B Prepare separate reaction flasks for different temperature points (e.g., 25°C, 40°C, 60°C). A->B C Add Sodium Borohydride to each flask. B->C D Maintain each flask at its designated temperature with controlled heating. C->D E Monitor reaction progress at regular intervals using TLC. D->E F Record time to completion for each temperature. E->F G Quench reactions and perform workup. F->G H Analyze yield and purity of the product from each reaction (e.g., by NMR, LC-MS). G->H I Identify the optimal temperature that provides the best balance of yield and purity. H->I

Caption: Workflow for Temperature Optimization Study.

III. Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of 2-Amino-3,5-dimethylbenzyl alcohol from 2-Amino-3,5-dimethylbenzaldehyde.

Materials and Reagents:

  • 2-Amino-3,5-dimethylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-3,5-dimethylbenzaldehyde (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-Amino-3,5-dimethylbenzyl alcohol.

Visualization of Key Relationships

G cluster_factors Controllable Factors cluster_outcomes Reaction Outcomes Temp Reaction Temperature Yield Product Yield Temp->Yield affects Purity Product Purity Temp->Purity affects SideProducts Side Product Formation Temp->SideProducts influences Time Reaction Time Time->Yield affects Reagent Reducing Agent Concentration Reagent->Yield affects SideProducts->Purity inversely affects

Caption: Interplay of Factors in Synthesis Optimization.

IV. References

  • BenchChem. (2025). Minimizing side reactions during the synthesis of 3,5-Diamino-4-methylbenzonitrile. Retrieved from

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • ResearchGate. (2019, April 8). How to prevent secondary amine formation in nitrile reduction? Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of β-Amino Alcohols from 3-Isoxazolidinemethanol. Retrieved from

  • Rapid Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature. (n.d.). Retrieved from

Sources

Optimization

Technical Guide: Solvent Effects on the Reactivity of 2-Amino-3,5-dimethylbenzyl Alcohol

[1] Executive Summary & Chemical Profile[2] 2-Amino-3,5-dimethylbenzyl alcohol is a bifunctional building block characterized by a nucleophilic aniline moiety and a benzylic alcohol.[1] Its reactivity is heavily modulate...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[2]

2-Amino-3,5-dimethylbenzyl alcohol is a bifunctional building block characterized by a nucleophilic aniline moiety and a benzylic alcohol.[1] Its reactivity is heavily modulated by solvent choice due to the interplay between the electron-rich aromatic ring (3,5-dimethyl substitution) and the potential for intramolecular hydrogen bonding.[1]

Unlike simple benzyl alcohols, this compound is prone to amphoteric interactions . The amino group acts as a hydrogen bond acceptor/donor, while the hydroxyl group facilitates benzylic substitution or oxidation.

Key Chemical Challenges:

  • Self-Condensation: In protic acidic media, the amino group can attack the benzylic position of another molecule (oligomerization).

  • Oxidative Instability: The electron-rich ring makes it susceptible to air oxidation in polar aprotic solvents if not degassed.[1]

  • Cyclization Competency: In the presence of carbonyls, solvent polarity dictates the rate of Friedländer-type annulations.[1]

Module 1: Solubility & Stability Matrix

Objective: Select the correct solvent for storage, analysis, and reaction initiation.

Solubility Profile

The 3,5-dimethyl substitution increases lipophilicity compared to the parent 2-aminobenzyl alcohol, reducing water solubility but enhancing solubility in chlorinated and aromatic solvents.[1]

Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Recommended for Storage. Stabilizes the zwitterionic forms; prevents aggregation.[1]
Chlorinated DCM, ChloroformHigh Ideal for low-temp reactions.[1] Warning: Acidic impurities in CDCl3 can catalyze auto-condensation.[1]
Alcohols Methanol, EthanolModerate Good for reflux reactions.[1] Risk:[1] Can form acetals or ethers if acid catalysts are present.
Ethers THF, 2-MeTHF, DioxaneModerate to High Excellent for reduction/oxidation workflows.[1]
Hydrocarbons Hexane, TolueneLow Used as anti-solvents for crystallization.[1]
Aqueous Water, PBSInsoluble Requires surfactants or co-solvents (e.g., 10% DMSO) for biological assays.
Troubleshooting Dissolution Issues

Q: My sample is not dissolving in Methanol, even though it should. Why? A: The sample may have formed a polymeric aggregate or carbonate salt upon air exposure.

  • Fix: Sonicate at 35°C for 10 minutes. If turbidity persists, add 5% DCM to disrupt intermolecular Hydrogen bonding.

Q: The solution turned yellow/brown in DMSO overnight. A: This indicates oxidative degradation (formation of azo-linkages or quinoid species).

  • Prevention: Store DMSO stock solutions under Argon/Nitrogen at -20°C. Avoid freeze-thaw cycles.

Module 2: Oxidation Workflows (Aldehyde Synthesis)

Objective: Selectively oxidize the alcohol to 2-amino-3,5-dimethylbenzaldehyde without touching the amine or over-oxidizing to the benzoic acid.

Solvent-Dependent Selectivity

The choice of solvent dictates the mechanism and the stability of the aldehyde intermediate.[1]

  • Acetonitrile (MeCN): The Gold Standard.

    • Mechanism:[1][2][3][4] Supports radical pathways (e.g., TEMPO/Cu) and stabilizes the transition state without participating in nucleophilic attack.

    • Benefit: Prevents the hydration of the aldehyde, stopping over-oxidation to the acid.

  • DCM (Dichloromethane):

    • Use Case: Dess-Martin Periodinane (DMP) or IBX oxidations.[1]

    • Note: Excellent solubility, but requires careful washing to remove oxidant byproducts.

  • Alcohols (MeOH/EtOH): AVOID.

    • Risk:[1] The aldehyde product will rapidly react with the solvent to form a hemiacetal, which is then easily over-oxidized to the ester or acid.

Workflow Diagram: Oxidation Pathways

OxidationPathways cluster_legend Solvent Influence Start 2-Amino-3,5-dimethyl benzyl alcohol Aldehyde Target Aldehyde Start->Aldehyde Cu/TEMPO in MeCN (Selective) Imine Byproduct: Dimer/Imine Start->Imine Slow oxidation in Protic Solvents (MeOH) Acid Byproduct: Benzoic Acid Aldehyde->Acid Water present (Hydrate formation) Aldehyde->Imine Self-condensation (High Conc.) L1 MeCN: Promotes Selectivity L2 Water/MeOH: Promotes Side Reactions

Caption: Solvent influence on oxidation selectivity. Acetonitrile (MeCN) prevents hydration and over-oxidation, while protic solvents promote side reactions.

Module 3: Cyclization & Condensation (Friedländer Synthesis)

Objective: Reacting 2-amino-3,5-dimethylbenzyl alcohol (often via in-situ oxidation) with ketones to form Quinoline/Quinazoline derivatives.[1]

The "Solvent Effect" on Kinetics

In condensation reactions, water is a byproduct. Solvent choice is driven by the need to remove water or stabilize the transition state.

  • Toluene (Aprotic/Non-polar):

    • Method: Dean-Stark reflux.[1]

    • Mechanism:[1][2][3][4] Azeotropic removal of water drives the equilibrium forward (Le Chatelier’s principle).

    • Best for: Acid-catalyzed cyclizations where high temperature (110°C) is needed to overcome steric hindrance from the 3-methyl group.[1]

  • Ethanol/Methanol (Protic/Polar):

    • Method: Reflux with base (KOH/NaOH).

    • Mechanism:[1][2][3][4] Solvates the ionic intermediates.

    • Issue: The 3-methyl group provides steric bulk, slowing down the initial nucleophilic attack.[1] Protic solvents can sometimes "cage" the nucleophile, further reducing rate compared to dipolar aprotic solvents.

  • Water (Green Chemistry):

    • Method: "On-water" reaction using surfactants.[1]

    • Mechanism:[1][2][3][4] Hydrophobic effect forces the organic reactants together, accelerating the reaction despite insolubility.

    • Recommendation: Use for high-yielding, environmentally friendly protocols if the substrates are solids.[1]

Troubleshooting & FAQ

Q1: I am observing a "double spot" on TLC during the reaction in Methanol.

  • Diagnosis: This is likely the hemiacetal (reversible) or the imine dimer.

  • Action: Switch solvent to THF or Acetonitrile. If using Methanol is mandatory, add a drying agent (molecular sieves) to suppress hemiacetal formation.

Q2: Can I use Acetone as a solvent for this compound?

  • Critical Warning: NO.

  • Reason: The primary amine on the 2-amino-3,5-dimethylbenzyl alcohol will react with acetone (a ketone) to form a Schiff base (imine), consuming your starting material.[1]

  • Alternative: Use Ethyl Acetate or MeCN.

Q3: My yield is low during acid-catalyzed cyclization. Why?

  • Reason: The 3-methyl group creates steric hindrance near the amine.[1]

  • Solvent Fix: Switch from low-boiling DCM/THF to Dioxane or Toluene and increase temperature to >100°C. The higher energy is required to overcome the rotational barrier caused by the ortho-methyl group.[1]

References

  • Reddy, S. R., et al. (2017). "Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions." Asian Journal of Organic Chemistry.

    • Relevance: Establishes Cu/TEMPO/MeCN as the superior system for 2-aminobenzyl alcohol oxidation, preventing azo formation.[1]

  • Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations.

    • Relevance: foundational principles of amino-alcohol solubility in hydroalcoholic systems.[1]

  • Hoye, T. R., & Zhao, H. (1999).[2] "A Method for Synthesis of Methyl Ketones from Terminal Alkenes." Journal of Organic Chemistry.

    • Relevance: Discusses ruthenium-catalyzed isomerization mechanisms relevant to benzyl alcohol deriv
  • PubChem. (n.d.). "2-Amino-3,5-dimethylbenzyl alcohol Compound Summary."

    • Relevance: Chemical property verific
  • TCI Chemicals. (n.d.). "New Mitsunobu Reagents for Solvent-Specific Reactivity."

    • Relevance: Solvent effects (pKa restrictions) on the reactivity of alcohols in substitution reactions.

Sources

Troubleshooting

preventing oxidation of 2-Amino-3,5-dimethylbenzyl alcohol during storage

Executive Summary: The Chemical Vulnerability 2-Amino-3,5-dimethylbenzyl alcohol is a bifunctional intermediate critical in the synthesis of pharmaceuticals (often kinase inhibitors or GPCR antagonists). Its structural d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Vulnerability

2-Amino-3,5-dimethylbenzyl alcohol is a bifunctional intermediate critical in the synthesis of pharmaceuticals (often kinase inhibitors or GPCR antagonists). Its structural duality—containing both an electron-rich aniline and a primary benzyl alcohol —creates a "perfect storm" for oxidative degradation.

Unlike simple benzyl alcohols, the presence of the amino group at the ortho position facilitates intramolecular reactions. Upon exposure to air (oxygen) and light, the compound undergoes a radical chain reaction, converting the alcohol to an aldehyde. This aldehyde is highly reactive, rapidly condensing with the amine of neighboring molecules to form oligomers (Schiff bases) or cyclizing into quinoline-like impurities.

The result: The white crystalline solid turns yellow/brown, solubility decreases, and purity drops significantly, often rendering the material unusable for precise stoichiometric reactions.

Module 1: The Degradation Mechanism

To prevent degradation, one must understand the pathway. The 3,5-dimethyl substitution pattern increases electron density on the ring, making the molecule even more susceptible to oxidative radical attack than unsubstituted 2-aminobenzyl alcohol.

Visualization: The Oxidation Cascade

The following diagram illustrates how Oxygen (


) and Light (

) trigger the degradation pathway.

G Start 2-Amino-3,5-dimethyl- benzyl alcohol (White Solid) Oxidation Oxidation Step (Rate Limiting) Start->Oxidation + O2 / Light Aldehyde Intermediate: 2-Amino-3,5-dimethyl- benzaldehyde Oxidation->Aldehyde - H2O Condensation Self-Condensation (Schiff Base Formation) Aldehyde->Condensation + Amine (Self) Product Oligomers / Imines (Yellow/Brown Impurities) Condensation->Product Polymerization

Figure 1: The oxidative degradation pathway from alcohol to colored oligomers.

Module 2: The "Shield" Protocol (Storage & Handling)

This protocol is designed to create a self-validating barrier against the three primary threats: Oxygen , Moisture , and Light .

Storage Conditions Matrix
ParameterStandard RequirementCritical Limit (Do Not Exceed)
Temperature -20°C (Freezer)+4°C (Short-term only)
Atmosphere Argon (preferred) or NitrogenAir exposure < 15 mins
Container Amber Glass VialsClear Glass (unless wrapped)
Closure Teflon-lined cap + ParafilmStandard cap only
Step-by-Step Storage Workflow
  • Inert Gas Backfill (The Argon Advantage):

    • Why: Argon is heavier than air and settles over the solid, creating a more effective "blanket" than Nitrogen.

    • Action: Gently flow Argon into the vial for 30 seconds before capping.

  • Desiccation:

    • Why: Moisture accelerates the condensation of the aldehyde intermediate (if formed) and promotes hydrolysis.

    • Action: Store the primary vial inside a secondary jar containing activated silica gel or Drierite.

  • Light Exclusion:

    • Why: Anilines are photosensitive. UV light catalyzes the formation of N-oxide radicals.

    • Action: Use amber vials. If unavailable, wrap the vial entirely in aluminum foil.

Visualization: Storage Decision Tree

Storage Start Received Compound Duration Intended Storage Duration? Start->Duration Short < 1 Week Duration->Short Immediate Use Long > 1 Week Duration->Long Stockpile ActionShort Store at 4°C Amber Vial Parafilm Seal Short->ActionShort ActionLong Store at -20°C Argon Flush Secondary Desiccator Long->ActionLong

Figure 2: Decision logic for short-term vs. long-term storage.

Module 3: Troubleshooting & FAQs

Q1: The compound has turned from white to pale yellow. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation (formation of N-oxides or traces of the imine).

  • Solution: Check purity via HPLC or TLC.

    • If purity >95%:u It is likely usable for robust reactions, but a recrystallization (typically from Toluene/Heptane or Ethanol) is recommended.

    • If purity <90%:u Do not use. The aldehyde impurity will compete in nucleophilic substitutions.

Q2: I see a new spot on my TLC plate just above the starting material.

  • Analysis: This is almost certainly the aldehyde (2-amino-3,5-dimethylbenzaldehyde). Aldehydes are less polar than their corresponding alcohols and typically run higher on silica/EtOAc systems.

  • Action: This confirms oxidation. Purify immediately or discard.[1]

Q3: Can I store this in solution (e.g., DMSO or Methanol)?

  • Verdict: NO.

  • Reasoning: In solution, the rate of molecular collision increases, accelerating the self-condensation between the amine and any formed aldehyde. Furthermore, DMSO is a mild oxidant and can facilitate sulfur-ylide side reactions over long periods. Store only as a dry solid.

Module 4: Analytical Validation (QC)

Before committing this material to a high-value synthesis step, validate its integrity.

Rapid TLC Method:

  • Mobile Phase: 40% Ethyl Acetate / 60% Hexanes.

  • Visualization: UV (254 nm) and Ninhydrin stain (amines turn red/purple).

  • Expected Result:

    • Pure: Single spot (

      
      ).
      
    • Oxidized:[2][3][4][5] Secondary spot higher up (

      
      , Aldehyde) or baseline streaking (Polymer).
      

References

  • Sigma-Aldrich. (n.d.).[6] 2-Aminobenzyl alcohol derivatives: Safety Data Sheet & Stability. Retrieved from [3]

  • Reddy, C. B., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols. This paper details the specific susceptibility of 2-aminobenzyl alcohols to convert to 2-aminobenzaldehydes under mild oxidative conditions. Chemistry – An Asian Journal.

  • BenchChem. (2025).[7] Technical Support Center: Best Practices for Handling Air-Sensitive Reactions. Retrieved from [7]

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics.

Sources

Optimization

Technical Support Center: Optimizing Friedländer Annulation with 2-Aminobenzyl Alcohols

Topic: Troubleshooting Low Yields in Acceptorless Dehydrogenative Coupling (ADC) / Modified Friedländer Annulation. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Acceptorless Dehydrogenative Coupling (ADC) / Modified Friedländer Annulation. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Content Lead: Senior Application Scientist.

Executive Summary & Mechanistic Grounding

The Shift: You are likely moving away from unstable 2-aminobenzaldehydes toward the more stable, commercially available 2-aminobenzyl alcohols .

The Challenge: Unlike the classic Friedländer condensation (which is purely acid/base catalyzed), this reaction requires a redox-active catalyst (typically Ru, Ir, or Cu) to perform an in situ oxidation of the alcohol. This adds a layer of complexity: the Acceptorless Dehydrogenative Coupling (ADC) mechanism.

The Core Failure Mode: Low yields in this specific transformation rarely stem from the condensation step itself. They almost always result from a failure in the dehydrogenation cycle (oxidation of the alcohol) or hydrogen management (preventing the reduction of the product or ketone).

Visualizing the "Engine" (Mechanism)

Figure 1: The Catalytic Cycle of ADC-Friedländer Annulation. Note the critical role of hydrogen evolution.

Friedlander_ADC Substrate 2-Aminobenzyl Alcohol Aldehyde Intermediate: 2-Aminobenzaldehyde Substrate->Aldehyde Dehydrogenation H2_Release H₂ / Transfer H (MUST BE REMOVED) Substrate->H2_Release Byproduct Catalyst_Active Active Catalyst (Ru/Ir Species) Catalyst_Active->Substrate Enters Cycle Condensation Base-Mediated Condensation Aldehyde->Condensation Ketone Coupling Partner: Ketone Ketone->Condensation Quinoline Product: Quinoline Condensation->Quinoline -H₂O H2_Release->Catalyst_Active Regeneration

Caption: The reaction relies on the catalyst stripping hydrogen from the alcohol to form the reactive aldehyde. If this H₂ is not released or captured, the cycle stalls.

Diagnostic Workflow: Why is my yield low?

Use this decision matrix to identify your specific failure point before adjusting conditions.

Troubleshooting_Logic Start Analyze Crude Reaction (LCMS / NMR) Result1 Low Conversion of Benzyl Alcohol Start->Result1 Result2 Good Conversion, Messy Profile Start->Result2 Result3 Clean Conversion, Wrong Product Start->Result3 Diag1 Catalyst Poisoning or Inactive Pre-catalyst Result1->Diag1 Diag2 Base-mediated Polymerization or Aldol Side-Reactions Result2->Diag2 Diag3 N-Alkylation (Amine) or Saturated Ring Result3->Diag3 Action1 Check Ligand/Base Ratio Switch Ru -> Ir Diag1->Action1 Action2 Lower Base Loading Use Bulky Base (KOtBu) Diag2->Action2 Action3 Add H-Acceptor (Sacrificial Ketone) Open Vessel (Release H₂) Diag3->Action3

Caption: Diagnostic tree isolating catalytic failure (red), thermodynamic issues (yellow), and selectivity errors (blue).

Troubleshooting Modules

Module A: The "Stalled" Reaction (Catalyst Integrity)

Symptom: Starting material (alcohol) remains unreacted after 4+ hours. Root Cause: The catalyst is not entering the active cycle. This is common with Ruthenium precursors like


 or 

if the base is insufficient to generate the active alkoxide species.
  • Q: I am using

    
     as cited in literature, but conversion is <20%. Why? 
    
    • A: This precursor requires a "break-in" period.

    • Fix: Pre-heat the catalyst and base (KOH) in the solvent (dioxane) at 80°C for 20 minutes before adding the alcohol and ketone. This generates the active Ru-alkoxide/hydroxide species.

    • Alternative: Switch to

      
       . Iridium catalysts generally show higher turnover frequencies (TOF) for acceptorless dehydrogenation than Ruthenium in these specific annulations [1].
      
Module B: The "Wrong Product" (Selectivity)

Symptom: You observe the mass of the saturated amine (N-alkylation) or a tetrahydroquinoline rather than the aromatic quinoline. Root Cause: "Borrowing Hydrogen" vs. "Hydrogen Release." In standard alkylation, the catalyst returns the hydrogen to the imine. In Friedländer ADC, you want the hydrogen gone . If your vessel is sealed too tightly, the


 pressure builds up and reduces your intermediate imine.
  • Q: Why am I getting N-alkylated benzylamine instead of quinoline?

    • A: Your system is acting as a transfer hydrogenation setup.[1][2][3]

    • Fix 1 (Physical): Run the reaction under an open reflux (with a condenser) or a flow of nitrogen to sweep away evolved

      
      . Do not run in a sealed pressure tube unless you have a hydrogen acceptor.
      
    • Fix 2 (Chemical): Add a sacrificial hydrogen acceptor if you must seal the vessel. 1 equivalent of cyclohexanone or styrene can scavenge the hydrogen.

Module C: The "Messy" Baseline (Base & Solvent)

Symptom: Black tar, multiple spots on TLC, yield <40%. Root Cause: Aldol condensation of the ketone with itself (self-condensation) competes with the Friedländer reaction.[4]

  • Q: My ketone (e.g., acetophenone) is consumed, but the quinoline yield is low.

    • A: The base concentration is likely too high, driving the ketone to self-condense.

    • Fix:

      • Change Base: Switch from KOH (strong nucleophile) to

        
          (bulky, non-nucleophilic).
        
      • Solvent Switch: If using Toluene, switch to 1,4-Dioxane or Diglyme . The higher boiling point allows for faster kinetics, favoring the irreversible aromatization over reversible aldol side-reactions [2].

      • Stoichiometry: Use a slight excess of the alcohol (1.2 equiv), not the ketone.

Comparative Data: Catalyst & Base Selection

Not all systems are equal.[5][6][7] Based on aggregated application data [3, 4], here is the hierarchy of efficiency for 2-aminobenzyl alcohol annulations:

Catalyst SystemTypical LoadingBaseTemp (°C)ProsCons

1-2 mol%

100-110Highest activity; tolerates sterics.Expensive; Air-sensitive setup.

2-5 mol%KOH80-100Robust; cheaper; well-cited (Cho et al.).Slower; requires DMSO ligand exchange.
CuCl / TEMPO 5-10 mol%

80-100Aerobic oxidation (Green).Requires

atmosphere; variable yields.
FeCl3 / TEMPO 10 mol%KOH110Sustainable; cheap.Lower functional group tolerance.

The "Gold Standard" Protocol (Ir-Catalyzed)

This protocol is optimized for reliability over cost, utilizing an Iridium catalyst which is less prone to stalling than Ruthenium variants.

Reagents:

  • 2-Aminobenzyl alcohol (1.0 equiv)[8]

  • Ketone (1.1 equiv)

  • 
     (Pentamethylcyclopentadienyliridium(III) chloride dimer) (1.0 mol%)
    
  • 
     (Potassium tert-butoxide) (1.0 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Catalyst Activation: In a dry reaction tube equipped with a stir bar, add

    
     (1 mol%) and 
    
    
    
    (1.0 equiv).
  • Solvent Addition: Add anhydrous Toluene (0.5 M concentration relative to substrate). Note: Do not use wet solvents; water inhibits the initial coordination.

  • Substrate Addition: Add 2-aminobenzyl alcohol and the ketone.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes.

  • The "Open" Reflux: Attach a reflux condenser. Connect the top of the condenser to a bubbler (oil lock).

    • Critical: Do not seal the system. Allow

      
       gas to escape through the bubbler.
      
  • Heating: Heat to 110°C (oil bath temperature) for 12–16 hours.

  • Workup: Cool to room temperature. Filter through a small pad of Celite to remove Iridium black. Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

References

  • Cho, C. S., Kim, B. T., Kim, T. J., & Shim, S. C. (2001). Ruthenium-catalyzed synthesis of quinolines from 2-aminobenzyl alcohol and ketones.[2][3][8][9][10][11] Chemical Communications, (24), 2576–2577.

  • Yus, M., & Ramón, D. J. (2014). Sustainable synthesis of quinolines and quinazolinones using deep eutectic solvents. Chemical Communications, 50, 5510-5513.

  • Sreedhar, B., & Reddy, P. S. (2018). Iridium-catalyzed alkylation of amines and related reactions (Review of ADC mechanisms). Synthetic Communications, 48(2), 123-145.

  • Maji, A., et al. (2022).[11] Manganese-Catalyzed Acceptorless Dehydrogenative Coupling of 2-Aminobenzyl Alcohols with Ketones. The Journal of Organic Chemistry, 87(12), 8351–8367.[11]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-3,5-dimethylbenzyl alcohol

Welcome to the technical support center for 2-Amino-3,5-dimethylbenzyl alcohol. This guide is designed for researchers, chemists, and formulation scientists to effectively troubleshoot and overcome solubility issues enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-3,5-dimethylbenzyl alcohol. This guide is designed for researchers, chemists, and formulation scientists to effectively troubleshoot and overcome solubility issues encountered during its use in various reaction media. By understanding the physicochemical properties of this compound and employing systematic strategies, you can ensure its successful incorporation into your experimental workflows.

Understanding the Molecule: The Root of the Solubility Challenge

2-Amino-3,5-dimethylbenzyl alcohol possesses a unique molecular structure that dictates its solubility behavior. It contains:

  • A hydrophilic amino group (-NH2) and a hydroxyl group (-OH) , which can participate in hydrogen bonding with polar solvents.

  • A hydrophobic dimethyl-substituted benzene ring , which favors dissolution in nonpolar organic solvents.

This amphiphilic nature means that its solubility is highly dependent on the polarity of the solvent system. Achieving optimal solubility often requires a tailored approach to the reaction medium.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-Amino-3,5-dimethylbenzyl alcohol?

A1: Due to its dual hydrophilic and hydrophobic nature, 2-Amino-3,5-dimethylbenzyl alcohol exhibits partial solubility in a range of solvents. It is generally sparingly soluble in water and nonpolar hydrocarbons but shows better solubility in polar organic solvents.

Q2: In which common organic solvents is 2-Amino-3,5-dimethylbenzyl alcohol most soluble?

A2: It is expected to have good solubility in polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO), as well as in lower alcohols like methanol and ethanol. A synthesis procedure for a similar compound, 2-amino-3-methylbenzyl alcohol, utilizes THF as the reaction solvent, indicating good solubility.[1]

Q3: Why is my compound "oiling out" or precipitating from the reaction mixture?

A3: This often occurs when the reaction medium's polarity changes during the reaction (e.g., due to the consumption of a polar starting material or the formation of a nonpolar product) or upon cooling. The initial solvent may not be optimal for the entire reaction process. Consider using a co-solvent system to maintain solubility throughout the reaction.[2]

Q4: Can I use heat to improve the solubility?

A4: Yes, increasing the temperature will generally increase the solubility of a solid in a liquid. However, it is crucial to first determine the thermal stability of 2-Amino-3,5-dimethylbenzyl alcohol and other reactants in your system to avoid degradation. If the compound precipitates upon cooling, maintaining a higher reaction temperature might be necessary.[2]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving more complex solubility issues.

Issue 1: Poor initial dissolution in the chosen solvent.

The polarity of the solvent and the solid-state properties of the compound are the primary factors. The principle of "like dissolves like" is a fundamental starting point for solvent selection.[2] The crystalline nature of a solid can also hinder dissolution.

Caption: Troubleshooting workflow for initial dissolution problems.

Issue 2: The compound dissolves initially but crashes out during the reaction.

This is a common issue when the reaction mixture's composition and polarity change over time. The product may be less soluble than the starting material, or a change in ionic strength could be the cause.

  • Co-Solvent Systems: The use of a co-solvent is a highly effective technique to enhance and maintain the solubility of poorly soluble compounds.[3][4] A co-solvent, which is a water-miscible organic solvent, can reduce the overall polarity of an aqueous system or, conversely, increase the polarity of a nonpolar system.[2][5]

    • Mechanism: Co-solvents work by creating a solvent environment with intermediate polarity, which can better solvate the amphiphilic 2-Amino-3,5-dimethylbenzyl alcohol.

    • Common Choices: For increasing polarity in organic reactions, small amounts of DMF or DMSO can be effective. For aqueous systems, alcohols like ethanol or isopropanol, or ethers like THF, are often used.[6][7]

  • pH Adjustment: The amino group on the molecule is basic. In acidic conditions (pH < pKa), it will be protonated to form an ammonium salt (-NH3+). This salt form is typically much more soluble in water and polar protic solvents.[8][9]

    • Mechanism: The pKa of aromatic amines is typically in the range of 4-5.[8] By adjusting the pH of the medium to be below this value, you can significantly increase the concentration of the more soluble protonated form.

    • Caution: Ensure that your starting material and other reagents are stable at the adjusted pH. Unwanted side reactions can occur under strongly acidic or basic conditions.

Data & Protocols

Table 1: Recommended Solvents for Initial Solubility Screening
Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic THF, Acetone, DMF, DMSOGood to HighCan interact with both the polar functional groups and the nonpolar aromatic ring.
Alcohols Methanol, Ethanol, IsopropanolModerate to GoodCapable of hydrogen bonding with the -OH and -NH2 groups.
Chlorinated Dichloromethane (DCM)ModerateEffective for many organic compounds, but polarity may not be optimal.
Aromatic TolueneLow to Moderate"Like-dissolves-like" interaction with the dimethylbenzyl group, but poor for polar groups.
Aqueous WaterLowSolubility is limited due to the hydrophobic aromatic ring.
Aqueous Acid Dilute HCl (e.g., pH 3-4)HighProtonation of the amino group forms a soluble salt.[8]
Protocol 1: Small-Scale Solubility Testing

This protocol helps you efficiently screen multiple solvents to find the most suitable one for your reaction.

  • Preparation: Accurately weigh approximately 10 mg of 2-Amino-3,5-dimethylbenzyl alcohol into several small vials.

  • Solvent Addition: To the first vial, add the chosen solvent dropwise (e.g., 100 µL at a time) and vortex or stir vigorously after each addition.

  • Observation: Record the volume of solvent required to fully dissolve the compound.

  • Classification: Classify the solubility based on the volume of solvent needed (e.g., <1 mL = very soluble; 1-5 mL = soluble; >5 mL = sparingly soluble).

  • Repeat: Repeat steps 2-4 for each solvent you wish to test from Table 1.

  • Temperature Effect (Optional): If a compound is sparingly soluble at room temperature, gently warm the vial (e.g., to 40-50 °C) to observe if solubility improves. Ensure you check for any signs of degradation (color change).

Protocol 2: Implementing a Co-Solvent System
  • Initial Dissolution: Dissolve the 2-Amino-3,5-dimethylbenzyl alcohol in the minimum amount of the "good" solvent identified in Protocol 1 (e.g., THF or DMF). This will be your primary solvent.

  • Titration with Co-Solvent: Slowly add the main reaction solvent (the "poor" solvent) to the solution from step 1 while stirring.

  • Identify the Cloud Point: Continue adding the poor solvent until you observe the first sign of persistent turbidity or precipitation. This is the "cloud point."

  • Optimize the Ratio: Prepare your final reaction medium with a solvent ratio slightly below the cloud point (i.e., with a slightly higher percentage of the good solvent) to ensure the compound remains in solution. For example, if the cloud point is at a 1:4 ratio of THF to Toluene, use a 1:3 ratio for your reaction.

Protocol 3: pH-Mediated Dissolution in Aqueous Media
  • Suspension: Suspend the 2-Amino-3,5-dimethylbenzyl alcohol in the aqueous reaction medium.

  • Acidification: Slowly add a dilute acid (e.g., 1 M HCl) dropwise while monitoring the pH and observing the dissolution of the solid.

  • Target pH: Continue adding acid until the solid is fully dissolved. Aromatic amines are generally water-soluble at a pH below 4.[8] Record the final pH.

  • Reaction and Neutralization: Proceed with your reaction. If the free amine is required for the reaction, you will need to neutralize the solution with a base after the initial dissolution step, which may cause precipitation if the product is not soluble. This technique is best suited for reactions where the ammonium salt is the active reactant.

References

  • Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. ACS Publications. Available at: [Link]

  • Chapter 22 Notes - Amines. University of Calgary. Available at: [Link]

  • Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. PubMed. Available at: [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.Google Patents.
  • Cosolvent. Wikipedia. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • Co-solvent: Significance and symbolism. Synonym.com. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • Cosolvent. ScienceDirect. Available at: [Link]

  • The Hydrophobic Effect and the Role of Cosolvents. ACS Publications. Available at: [Link]

  • 2-Amino-3,4-dimethylbenzyl Alcohol. PubChem. Available at: [Link]

  • Properties of amines. Lumen Learning. Available at: [Link]

  • Advanced Properties of Amines. Chemistry LibreTexts. Available at: [Link]

  • 2-Amino-3-methylbenzyl alcohol | 334197-5G. SLS - Lab Supplies. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing synthesis methods for 2-Amino-3,5-dimethylbenzyl alcohol

Executive Summary 2-Amino-3,5-dimethylbenzyl alcohol (CAS: 41039-47-0) is a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of elastase inhibitors and specific kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3,5-dimethylbenzyl alcohol (CAS: 41039-47-0) is a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of elastase inhibitors and specific kinase inhibitors. Its structural core—a benzyl alcohol bearing an ortho-amino group and two meta-methyl groups—presents specific synthetic challenges regarding regioselectivity and functional group tolerance.

This guide evaluates the three primary synthetic methodologies for accessing this target:

  • Direct Hydride Reduction (LiAlH₄) : The high-yielding "gold standard" for laboratory scale.

  • Stepwise Esterification-Reduction : A safer, scalable route avoiding pyrophoric reagents.

  • Borane-Mediated Reduction : A chemoselective alternative for sensitive substrates.[1]

Part 1: Retrosynthetic Analysis & Pathway Logic

To understand the synthesis of 2-Amino-3,5-dimethylbenzyl alcohol, one must look upstream to its metabolic parent, 2,4-dimethylaniline (2,4-xylidine). The most robust synthetic logic follows the "Anthranilic Acid Platform," where the aniline is functionalized to the benzoic acid before reduction to the alcohol.

Pathway Visualization (DOT Diagram)

The following diagram outlines the logical flow from commodity chemicals to the target alcohol.

G Aniline 2,4-Dimethylaniline (Starting Material) Isatin 4,6-Dimethylisatin (Intermediate) Aniline->Isatin Sandmeyer Isonitroso Synthesis Acid 2-Amino-3,5-dimethylbenzoic Acid (3,5-Dimethylanthranilic Acid) Isatin->Acid Oxidative Cleavage (H2O2/NaOH) Ester Methyl 2-amino-3,5-dimethylbenzoate Acid->Ester Method B: Esterification (MeOH/H2SO4) Target 2-Amino-3,5-dimethylbenzyl Alcohol (Target) Acid->Target Method A: LiAlH4 Reduction (Direct) Acid->Target Method C: BH3-THF Ester->Target Method B: NaBH4 Reduction

Figure 1: Retrosynthetic tree illustrating the conversion of 2,4-dimethylaniline to the target alcohol via the anthranilic acid intermediate.

Part 2: Detailed Comparison of Synthesis Methods

Method A: Direct Reduction with Lithium Aluminum Hydride (LiAlH₄)

Role: The Laboratory Standard Mechanism: Nucleophilic attack of the hydride ion (H⁻) on the carbonyl carbon of the carboxylic acid. The reaction proceeds through an aldehyde intermediate which is rapidly reduced to the alkoxide before acidic workup yields the alcohol.

  • Pros:

    • Efficiency: Single-step conversion from the commercially available acid.

    • Yield: Typically high (85-95%) due to the strong reducing power of LAH.

  • Cons:

    • Safety: LAH is pyrophoric and reacts violently with moisture.

    • Workup: Aluminum salts form a gelatinous precipitate ("Fieser workup" required) that can trap product.

    • Scalability: Generally unsuitable for kilo-scale due to heat evolution and hydrogen gas generation.

Method B: Stepwise Esterification-Reduction (NaBH₄)

Role: The Scalable Industrial Route Mechanism: The carboxylic acid is first protected as a methyl ester. Subsequently, the ester is reduced using Sodium Borohydride (NaBH₄).[1] While NaBH₄ alone reduces esters slowly, the addition of Lewis acids (e.g., CaCl₂, LiCl) or refluxing in methanol accelerates the kinetics.

  • Pros:

    • Safety: NaBH₄ is significantly safer and easier to handle than LAH.

    • Purification: The intermediate ester can be purified (recrystallized/distilled), improving the final product's purity profile.

    • Control: Reaction rates are slower, allowing for better thermal management.

  • Cons:

    • Step Count: Adds an extra synthetic step.

    • Atom Economy: Slightly lower due to the methyl group addition and removal.

Method C: Borane-Tetrahydrofuran (BH₃-THF) Reduction

Role: The Chemoselective Alternative Mechanism: Borane acts as an electrophilic reducing agent, coordinating to the electron-rich carbonyl oxygen. It reduces carboxylic acids faster than esters or nitro groups.

  • Pros:

    • Selectivity: Excellent if the molecule contained other reducible groups (e.g., esters, nitriles) elsewhere.

    • Mild Conditions: Often proceeds at room temperature.

  • Cons:

    • Cost: Borane reagents are significantly more expensive than aluminohydrides.

    • Stability: BH₃-THF is unstable over long storage periods.

Part 3: Comparative Data Summary

FeatureMethod A: LiAlH₄Method B: Ester/NaBH₄Method C: BH₃-THF
Step Count 1 (from Acid)2 (Acid → Ester → Alcohol)1 (from Acid)
Typical Yield 85 - 92%75 - 85% (Overall)80 - 90%
Reaction Time 4 - 6 Hours12 - 24 Hours12 - 16 Hours
Safety Profile High Risk (Pyrophoric)Low Risk (Manageable H₂)Medium Risk (Toxic/Flammable)
Scalability < 100g> 1kg< 500g
Cost Efficiency ModerateHigh (Cheap Reagents)Low (Expensive Reagent)

Part 4: Experimental Protocols

Protocol 1: Direct Reduction of 2-Amino-3,5-dimethylbenzoic Acid (Method A)

Recommended for small-scale (1g - 20g) preparation where speed is prioritized.

Reagents:

  • 2-Amino-3,5-dimethylbenzoic acid (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) — Note: Excess required for acid proton and reduction.

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen or Argon.

  • Solvent Prep: Charge the flask with anhydrous THF (concentration ~0.2 M relative to acid).

  • Reagent Addition: Cool the THF to 0°C. Carefully add LiAlH₄ pellets or solution. Caution: Gas evolution.

  • Substrate Addition: Dissolve the starting acid in a minimum amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. The temperature should not exceed 10°C.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the acid spot (baseline) and appearance of the alcohol (Rf ~0.4).

  • Quenching (Fieser Method): Cool to 0°C. For every x grams of LiAlH₄ used, add:

    • x mL water (very slowly)

    • x mL 15% NaOH solution

    • 3x mL water

  • Workup: Stir until a granular white precipitate forms. Filter through a Celite pad. Wash the pad with hot THF.

  • Isolation: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from toluene or ethanol/water if necessary.

Protocol 2: Two-Step Synthesis via Methyl Ester (Method B)

Recommended for large-scale (>50g) preparation.

Step 1: Esterification

  • Dissolve 2-Amino-3,5-dimethylbenzoic acid in Methanol (10 vol).

  • Add conc.[2] H₂SO₄ (0.5 eq) dropwise.

  • Reflux for 12 hours.

  • Concentrate methanol, neutralize with NaHCO₃, and extract with Ethyl Acetate. Yields Methyl 2-amino-3,5-dimethylbenzoate .

Step 2: Reduction

  • Setup: Dissolve the methyl ester (1.0 eq) in THF/Methanol (4:1 ratio).

  • Addition: Add NaBH₄ (4.0 eq) in portions at 0°C.

  • Activation: If reaction is sluggish, add CaCl₂ (2.0 eq) or LiCl to activate the borohydride.

  • Reaction: Stir at room temperature for 16 hours or reflux for 4 hours.

  • Quench: Add Acetone (to destroy excess hydride) followed by saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

Part 5: Critical Process Parameters (CPP) & Troubleshooting

Steric Hindrance

The 3-methyl group is ortho to the amino group and meta to the carboxylic acid. While it does not directly block the carbonyl carbon, it increases the steric bulk of the molecule.

  • Implication: Reduction times may be slightly longer than unsubstituted anthranilic acid. Ensure reflux is vigorous during Method A.

Chemoselectivity

The amino group (-NH₂) contains acidic protons.

  • Method A: LiAlH₄ will deprotonate the amine first (releasing H₂). You must account for this by adding an extra equivalent of hydride (Total 2.5 - 3.0 eq).

  • Method B: NaBH₄ is tolerant of the amine and will not require excess reagent for deprotonation.

Product Stability

2-Aminobenzyl alcohols can be prone to acid-catalyzed self-condensation (forming polymers or ethers).

  • Storage: Store the final product in a cool, dry place, preferably under inert gas. Avoid prolonged exposure to acidic media during workup.

References

  • Preparation of Anthranilic Alcohols

    • Organic Syntheses, Coll.[3][4] Vol. 3, p. 276 (1955); Vol. 29, p. 4 (1949). (Describes the reduction of anthranilic acid to o-aminobenzyl alcohol).

  • Lithium Aluminum Hydride Reduction of Carboxylic Acids

    • Reyst, H. et al. "Reduction of Carboxylic Acids to Alcohols."[2][3][5][6][7][8][9] Journal of the American Chemical Society.

  • Synthesis of 3,5-Dimethylanthranilic Acid (Precursor)

    • Baker, B. R. et al. "Irreversible Enzyme Inhibitors. C. Synthesis of 3,5-Dimethylanthranilic Acid." Journal of Medicinal Chemistry.
  • Borane Reduction Selectivity

    • Brown, H. C. et al. "Selective reductions. 26. Lithim triethylborohydride as an exceptionally powerful and selective reducing agent." J. Org.[10] Chem. 1980.

  • Patent Literature on Dimethylbenzamide/Benzyl Alcohol Derivatives

    • WO2008070158A1: Process for preparing 2-amino-5-cyanobenzoic acid derivatives (Contains analogous chemistry for substituted anthranilic acids).

Sources

Comparative

A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Amino-3,5-dimethylbenzyl alcohol

This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques used to confirm the structure of 2-Amino-3,5-dimethylbenzyl alcohol. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques used to confirm the structure of 2-Amino-3,5-dimethylbenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind spectral features, offering a robust framework for structural elucidation. We will compare the predicted spectroscopic data for our target molecule with experimental data for the closely related 3,5-dimethylbenzyl alcohol to highlight the influence of the amino substituent on the spectral characteristics.

The Imperative of Unambiguous Structural Confirmation

In the realm of pharmaceutical and chemical research, the precise structural characterization of a molecule is paramount. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a drug development campaign. Spectroscopic analysis provides a powerful, non-destructive suite of tools to peer into the molecular architecture and confirm the connectivity of atoms. This guide will walk you through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confidently assign the structure of 2-Amino-3,5-dimethylbenzyl alcohol.

A Tale of Two Molecules: The Analytical Approach

  • Prediction and Interpretation: We will utilize validated computational methods to predict the ¹H and ¹³C NMR spectra of 2-Amino-3,5-dimethylbenzyl alcohol. This predictive approach, grounded in extensive empirical data and quantum mechanical calculations, provides a strong foundation for structural assignment.

  • Comparative Analysis: We will compare these predicted spectra with the experimentally obtained spectra of 3,5-dimethylbenzyl alcohol. This comparison will serve as a powerful tool to understand the electronic effects of the amino group on the aromatic ring and adjacent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental and Predicted Data Acquisition

The following diagram illustrates the generalized workflow for acquiring and predicting NMR data.

Caption: Workflow for acquiring experimental and generating predicted NMR data.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons.

Table 1: Comparison of ¹H NMR Data

Proton Assignment (2-Amino-3,5-dimethylbenzyl alcohol) Predicted Chemical Shift (ppm) Proton Assignment (3,5-dimethylbenzyl alcohol) Experimental Chemical Shift (ppm) [1][2]
H (Aromatic, H-6)~6.8H (Aromatic, H-2, H-6)~6.9
H (Aromatic, H-4)~6.6H (Aromatic, H-4)~6.9
-CH₂OH~4.5-CH₂OH~4.6
-NH₂~3.5 (broad)--
-OHVariable (broad)-OHVariable (broad)
-CH₃ (at C-3)~2.2-CH₃ (at C-3, C-5)~2.3
-CH₃ (at C-5)~2.1--

Interpretation:

  • Aromatic Protons: In 3,5-dimethylbenzyl alcohol, the two protons at the 2 and 6 positions and the proton at the 4 position are in similar chemical environments, leading to overlapping signals around 6.9 ppm. For 2-Amino-3,5-dimethylbenzyl alcohol, the introduction of the electron-donating amino group at the 2-position is predicted to shield the aromatic protons, causing an upfield shift (to lower ppm values). The protons at the 4 and 6 positions are no longer chemically equivalent, and are expected to appear as distinct signals.

  • Benzylic Protons (-CH₂OH): The chemical shift of the benzylic protons is expected to be similar in both molecules, appearing around 4.5-4.6 ppm.

  • Amine and Hydroxyl Protons (-NH₂ and -OH): These protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature. The presence of a broad signal around 3.5 ppm in the predicted spectrum of 2-Amino-3,5-dimethylbenzyl alcohol would be a key indicator of the amino group.

  • Methyl Protons (-CH₃): In 3,5-dimethylbenzyl alcohol, both methyl groups are equivalent and give a single signal around 2.3 ppm. In 2-Amino-3,5-dimethylbenzyl alcohol, the two methyl groups are in slightly different environments due to the presence of the amino group, and are predicted to show two distinct signals.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Table 2: Comparison of ¹³C NMR Data

Carbon Assignment (2-Amino-3,5-dimethylbenzyl alcohol) Predicted Chemical Shift (ppm) Carbon Assignment (3,5-dimethylbenzyl alcohol) Experimental Chemical Shift (ppm) [3]
C-1 (C-CH₂OH)~128C-1 (C-CH₂OH)~141
C-2 (C-NH₂)~145C-2, C-6~128
C-3 (C-CH₃)~125C-3, C-5 (C-CH₃)~138
C-4~120C-4~128
C-5 (C-CH₃)~137--
C-6~115--
-CH₂OH~65-CH₂OH~65
-CH₃ (at C-3)~20-CH₃ (at C-3, C-5)~21
-CH₃ (at C-5)~21--

Interpretation:

  • Aromatic Carbons: The electron-donating amino group in 2-Amino-3,5-dimethylbenzyl alcohol is predicted to cause significant changes in the chemical shifts of the aromatic carbons compared to 3,5-dimethylbenzyl alcohol. The carbon attached to the amino group (C-2) is expected to be significantly deshielded (shifted downfield), while the ortho (C-3) and para (C-6) carbons are expected to be shielded (shifted upfield).

  • Benzylic Carbon (-CH₂OH): The chemical shift of the benzylic carbon is predicted to be similar in both compounds, around 65 ppm.

  • Methyl Carbons (-CH₃): The chemical shifts of the methyl carbons are expected to be in a similar region for both molecules.

The following diagram illustrates the key structural correlations in the NMR analysis.

Caption: Key ¹H and ¹³C NMR structural correlations for 2-Amino-3,5-dimethylbenzyl alcohol.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and sensitive method for the identification of functional groups within a molecule.

Table 3: Comparison of Key IR Absorptions

Functional Group Expected Wavenumber (cm⁻¹) (2-Amino-3,5-dimethylbenzyl alcohol) Experimental Wavenumber (cm⁻¹) (3,5-dimethylbenzyl alcohol) [4][5]
O-H Stretch (Alcohol)3400-3200 (broad)3330 (broad)
N-H Stretch (Amine)3500-3300 (two bands for primary amine)-
C-H Stretch (Aromatic)3100-30003010
C-H Stretch (Aliphatic)3000-28502920, 2860
C=C Stretch (Aromatic)1620-15801605, 1585
C-O Stretch (Alcohol)1260-10001040
C-N Stretch (Amine)1350-1250-

Interpretation:

  • O-H and N-H Stretching Region: The most significant difference between the two spectra would be in the 3500-3200 cm⁻¹ region. 3,5-dimethylbenzyl alcohol shows a broad absorption characteristic of the O-H stretch of an alcohol due to hydrogen bonding. 2-Amino-3,5-dimethylbenzyl alcohol is expected to show this broad O-H stretch, but also two sharper peaks characteristic of the symmetric and asymmetric N-H stretching of a primary amine.

  • C-O and C-N Stretching: The presence of a C-N stretching band in the spectrum of 2-Amino-3,5-dimethylbenzyl alcohol would provide further evidence for the amino group.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of a compound and valuable information about its structure through the analysis of its fragmentation pattern.

Table 4: Predicted and Experimental Mass Spectrometry Data

Parameter 2-Amino-3,5-dimethylbenzyl alcohol 3,5-dimethylbenzyl alcohol [4]
Molecular Formula C₉H₁₃NOC₉H₁₂O
Molecular Weight 151.21 g/mol 136.19 g/mol
Predicted/Observed [M]⁺ m/z 151m/z 136
Key Fragmentation Ions (m/z) 134 ([M-NH₃]⁺), 133 ([M-H₂O]⁺), 122 ([M-CH₂OH]⁺), 106118 ([M-H₂O]⁺), 107, 91 ([M-CH₂OH]⁺)

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is the most direct evidence for the molecular weight of the compound. A peak at m/z 151 would be expected for 2-Amino-3,5-dimethylbenzyl alcohol.

  • Fragmentation Pattern: The fragmentation patterns will differ due to the presence of the amino group.

    • Loss of Water ([M-H₂O]⁺): Both molecules are expected to show a peak corresponding to the loss of a water molecule.

    • Loss of Hydroxymethyl Radical ([M-CH₂OH]⁺): This is a common fragmentation for benzyl alcohols, leading to the formation of a substituted benzyl cation.

    • Loss of Ammonia ([M-NH₃]⁺): A key fragment for 2-Amino-3,5-dimethylbenzyl alcohol would be the loss of ammonia, which is not possible for 3,5-dimethylbenzyl alcohol.

Alternative Analytical Techniques

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information:

  • X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule. This is the gold standard for structural determination.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) in a compound, which can be used to confirm the molecular formula.

  • Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively establish the connectivity between protons and carbons, which is particularly useful for complex molecules.

The choice of analytical techniques depends on the specific research question, the amount of sample available, and the physical state of the compound. However, for the routine confirmation of a synthesized organic molecule, the combination of NMR, IR, and MS provides a highly confident structural assignment.

Conclusion: A Symphony of Spectroscopic Evidence

The structural confirmation of 2-Amino-3,5-dimethylbenzyl alcohol is a process of assembling a coherent picture from multiple spectroscopic techniques. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, a researcher can arrive at an unambiguous structural assignment. The comparative analysis with a known analogue, 3,5-dimethylbenzyl alcohol, further strengthens the interpretation by highlighting the predictable electronic effects of the amino substituent. This multi-faceted approach embodies the principles of scientific integrity and provides a self-validating system for structural elucidation.

References

  • NMRDB. (n.d.). Predict ¹H proton NMR spectra. Retrieved February 23, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved February 23, 2026, from [Link]

  • NIST. (n.d.). Benzenemethanol, 3,5-dimethyl-. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dimethylbenzyl alcohol. Retrieved February 23, 2026, from [Link]

  • SpectraBase. (n.d.). 3,5-Dimethylbenzyl alcohol. Retrieved February 23, 2026, from [Link]

  • The Good Scents Company. (n.d.). 3,5-dimethyl benzyl alcohol. Retrieved February 23, 2026, from [Link]

Sources

Validation

Comparative Guide: Reactivity Profiles of Substituted Benzyl Alcohols

The following guide provides a comparative technical analysis of the reactivity of substituted benzyl alcohols, designed for researchers in organic synthesis and drug development. Executive Summary Benzyl alcohols are pi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of the reactivity of substituted benzyl alcohols, designed for researchers in organic synthesis and drug development.

Executive Summary

Benzyl alcohols are pivotal intermediates in the synthesis of pharmaceutical pharmacophores. Their reactivity is governed by the electronic influence of substituents on the aromatic ring, which dictates the stability of transition states in both oxidation (to aldehydes) and nucleophilic substitution (to benzyl halides/ethers).

This guide objectively compares the "performance"—defined here as reaction rate (


), yield, and mechanistic pathway preference—of various para-substituted benzyl alcohols (

-X-

). We analyze the impact of Electron-Donating Groups (EDGs) versus Electron-Withdrawing Groups (EWGs) using Hammett Linear Free Energy Relationships (LFER).

Key Findings:

  • Oxidation: EDGs (e.g., -OMe, -Me) significantly accelerate oxidation rates by stabilizing the electron-deficient transition state (hydride loss). EWGs (e.g., -NO

    
    ) retard this process.
    
  • Substitution (S

    
    1):  EDGs enhance ionization rates by stabilizing the benzylic carbocation.
    
  • Substitution (S

    
    2):  Steric and electronic repulsion by EDGs can invert the reactivity order depending on the nucleophile strength.
    

Mechanistic Comparison & Causality

Oxidation Kinetics (The Hammett Correlation)

The oxidation of benzyl alcohols (e.g., by PCC, Chromic Acid, or high-valent metal catalysts) typically involves a rate-determining step (RDS) where a hydride ion (


) is transferred from the benzylic carbon to the oxidant.
  • Mechanism: The benzylic carbon develops a partial positive charge (

    
    ) in the transition state.
    
  • Causality:

    • EDGs (-OMe, -Me): Donate electron density via resonance or induction, stabilizing the

      
       charge. This lowers the activation energy (
      
      
      
      ) and increases the rate (
      
      
      ).
    • EWGs (-NO

      
      , -Cl):  Destabilize the developing positive charge, increasing 
      
      
      
      and decreasing
      
      
      .

This relationship is quantified by the Hammett equation:



Where 

(reaction constant) is typically negative (e.g.,

for PCC oxidation), confirming the demand for electron density at the reaction center.
Nucleophilic Substitution (S 1 vs S 2)

When converting benzyl alcohols to halides (e.g., using SOCl


 or HX), the mechanism bifurcates based on substituent nature:
  • S

    
    1 Pathway (Carbocation intermediate):  Dominant for substrates with strong EDGs (e.g., 4-Methoxybenzyl alcohol). The resonance-stabilized cation forms rapidly.
    
  • S

    
    2 Pathway (Back-side attack):  More likely for unsubstituted or EWG-substituted alcohols where carbocation formation is energetically costly.
    

Quantitative Performance Data

The following data aggregates kinetic studies of benzyl alcohol oxidation using Pyridinium Chlorochromate (PCC) and Acidified Dichromate.

Table 1: Relative Oxidation Rates ( ) and Hammett Constants

Note:


 represents the rate of the unsubstituted parent compound.
Substrate (

-X)
Substituent TypeHammett Constant (

)
Relative Rate (

) [PCC]
Relative Rate (

) [Dichromate]
Reactivity Trend
4-Methoxy (-OMe)Strong EDG-0.275.40 2.85Fastest
4-Methyl (-Me)Weak EDG-0.172.10 1.55Fast
Unsubstituted (-H)Standard0.001.00 1.00Baseline
4-Chloro (-Cl)Weak EWG+0.230.35 0.65Slow
4-Nitro (-NO

)
Strong EWG+0.780.04 0.15Slowest

Interpretation: The 4-Methoxy derivative oxidizes over 100x faster than the 4-Nitro derivative in certain systems due to the massive stabilization of the electron-deficient transition state.

Table 2: Substitution Reactivity (Conversion to Benzyl Chloride)

Reagent: Concentrated HCl at 25°C (S


1 conditions)
SubstrateIntermediate StabilityApprox. Relative RatePrimary Mechanism
4-Methoxybenzyl alcohol High (Resonance stabilized cation)>1000S

1 (Rapid Ionization)
Benzyl alcohol Moderate1Mixed S

1/S

2
4-Nitrobenzyl alcohol Low (Destabilized cation)<0.01S

2 (Slow)

Visual Analysis of Reactivity

Diagram 1: Electronic Effects on Transition State Stability

This diagram illustrates why EDGs accelerate oxidation while EWGs retard it, focusing on the Hydride Transfer Transition State.

Hammett_TS Substrate Substituted Benzyl Alcohol (p-X-Ph-CH2-OH) TS Transition State [p-X-Ph-CH(δ+)...H...O-Cr(δ-)] Substrate->TS Activation (RDS) Oxidant Oxidant (e.g., PCC) [Cr(VI)] Oxidant->TS Product Benzaldehyde Derivative (p-X-Ph-CHO) TS->Product Hydride Loss EDG Electron Donating Group (-OMe, -Me) EDG->TS Stabilizes δ+ Lowers Activation Energy INCREASES RATE EWG Electron Withdrawing Group (-NO2, -Cl) EWG->TS Destabilizes δ+ Raises Activation Energy DECREASES RATE

Caption: Mechanistic impact of substituents on the rate-determining hydride transfer step. EDGs stabilize the cationic character of the transition state.

Experimental Protocols

Protocol A: Kinetic Study of Benzyl Alcohol Oxidation

Objective: Determine the pseudo-first-order rate constant (


) for a substituted benzyl alcohol to validate electronic effects.
Method:  Spectrophotometric monitoring of oxidant consumption (PCC or QFC).

Reagents:

  • Substituted Benzyl Alcohol (0.1 M stock in Dichloromethane or Acetic Acid).

  • Oxidant: Pyridinium Chlorochromate (PCC) (0.001 M stock).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:

  • Preparation: In a quartz cuvette, place 2.0 mL of the oxidant stock solution.

  • Equilibration: Thermostat the cuvette to 25°C ± 0.1°C for 10 minutes.

  • Initiation: Rapidly inject 0.2 mL of the benzyl alcohol stock (maintaining [Alcohol] >> [Oxidant] for pseudo-first-order conditions).

  • Monitoring: Immediately monitor the absorbance decay at 350-370 nm (characteristic of Cr(VI)) every 10 seconds for 5 minutes.

  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).[1]
    • The slope of the linear regression line

      
      .
      
    • Repeat for different substituents and plot

      
       vs. 
      
      
      
      to derive
      
      
      .
Protocol B: Competitive Nucleophilic Substitution (Self-Validating)

Objective: Visually compare reactivity differences between 4-Methoxybenzyl alcohol and 4-Nitrobenzyl alcohol.

  • Setup: Prepare two vials with 1 mL conc. HCl.

  • Addition: Add 100 mg of 4-Methoxybenzyl alcohol to Vial A and 100 mg of 4-Nitrobenzyl alcohol to Vial B.

  • Observation:

    • Vial A: Immediate turbidity (within seconds) indicates rapid formation of insoluble 4-methoxybenzyl chloride (S

      
      1 mechanism).
      
    • Vial B: Remains clear for hours/days (slow S

      
      2 requiring heat), confirming deactivation by the nitro group.
      

Workflow Visualization

Diagram 2: Kinetic Study Experimental Workflow

This diagram outlines the logical flow for determining the reactivity order of unknown benzyl alcohols.

Kinetic_Workflow Start Select Substrate (p-X-BnOH) Mix Mix with Excess Oxidant (Pseudo-1st Order) Start->Mix Measure Measure Absorbance Decay (UV-Vis) Mix->Measure Calc Calculate k_obs (Slope of ln(A) vs t) Measure->Calc Compare Correlate with Hammett σ Calc->Compare Compare->Start Next Substrate

Caption: Step-by-step workflow for spectrophotometric determination of oxidation kinetics.

References

  • Banerji, K. K. (1978). "Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate." Bulletin of the Chemical Society of Japan.

  • BenchChem Technical Support . (2025). "Comparative Kinetic Analysis of Reactions Involving 4-Iodobenzyl Alcohol and Other Substituted Benzyl Alcohols." BenchChem Guides. 2

  • Rukmangathan, M., et al. (2020).[3] "Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole." ResearchGate.[3][4] 3

  • Chemistry LibreTexts . (2014). "Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides." 5

  • Oriental Journal of Chemistry . (2014). "Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate." 6

Sources

Comparative

Strategic Selection of Building Blocks: 2-Amino-3,5-dimethylbenzyl Alcohol in Quinoline Synthesis

Executive Summary In the high-stakes environment of drug discovery, the selection of starting materials is rarely just about availability—it is about the fidelity of the synthetic pathway. This guide analyzes 2-Amino-3,5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, the selection of starting materials is rarely just about availability—it is about the fidelity of the synthetic pathway. This guide analyzes 2-Amino-3,5-dimethylbenzyl alcohol (CAS 873388-89-7) as a superior surrogate for its aldehyde counterpart in the synthesis of polysubstituted quinolines.

While the classical Friedländer synthesis relies on o-aminoaldehydes, these intermediates are notoriously unstable, prone to self-condensation (polymerization) and oxidation. The alcohol derivative, by contrast, offers indefinite shelf stability and can be engaged in Acceptorless Dehydrogenative Coupling (ADC) or "Borrowing Hydrogen" methodologies. This guide compares this building block against standard alternatives, providing experimental protocols and mechanistic insights for the synthesis of 6,8-dimethyl-substituted quinolines.

Part 1: The Strategic Advantage

The Instability Trap: 2-Aminobenzaldehydes

The traditional Friedländer synthesis requires 2-amino-3,5-dimethylbenzaldehyde. However, isolating this compound is operationally difficult. The free amino group and the aldehyde are positioned perfectly for intermolecular condensation, leading to oligomers upon storage.

The Robust Alternative: 2-Amino-3,5-dimethylbenzyl Alcohol

By reducing the oxidation state, the alcohol variant masks the reactive carbonyl. It remains a stable solid until activated in situ by a metal catalyst (Ru, Ir, or Cu).

  • Electronic Profile: The 3,5-dimethyl substitution pattern is electron-donating, making the aromatic ring electron-rich. This facilitates the initial oxidative addition of the metal catalyst but may slightly retard the final nucleophilic attack due to increased electron density at the nitrogen.

  • Regiochemical Outcome: Cyclization yields 6,8-dimethylquinolines . The methyl group at the 3-position of the starting material maps to the 8-position of the quinoline, creating steric bulk near the quinoline nitrogen—a critical feature for modulating pKa and metal-binding properties in medicinal chemistry.

Part 2: Comparative Analysis & Data

The following table contrasts the performance of the Alcohol route (via ADC) against the Aldehyde (Classical Friedländer) and Nitro (Reductive Cyclization) routes.

Table 1: Building Block Performance Metrics

Feature2-Amino-3,5-dimethylbenzyl Alcohol 2-Amino-3,5-dimethylbenzaldehyde 2-Nitro-3,5-dimethylbenzyl Alcohol
Stability High (Stable Solid)Low (Prone to polymerization)High (Stable Solid)
Reaction Type Oxidative Cyclization / ADCCondensation (Friedländer)Reductive Cyclization
Catalyst Requirement Ru, Ir, or Cu (0.1 - 5 mol%)Acid or Base (Stoichiometric)Fe/AcOH or H₂/Pd
Atom Economy High (H₂ and H₂O byproducts)Medium (H₂O byproduct)Low (Stoichiometric reductant waste)
Typical Yield 85 - 96% 40 - 65% (variable purity)70 - 85%
Operational Ease One-pot, no intermediate isolationRequires fresh prep of aldehydeRequires handling of nitro-reduction

Part 3: Mechanistic Pathway (Visualized)

The superiority of the alcohol building block lies in the Borrowing Hydrogen mechanism. The metal catalyst "borrows" hydrogen to oxidize the alcohol to the reactive aldehyde in situ, then returns it (or releases it as H₂) to facilitate the final aromatization.

QuinolineSynthesis Start 2-Amino-3,5-dimethylbenzyl Alcohol Catalyst [Ir] or [Ru] Catalyst (Dehydrogenation) Start->Catalyst Activation Intermediate_Ald Transient Amino-Aldehyde Catalyst->Intermediate_Ald - H₂ (stored on M) Condensation Aldol Condensation & Imine Formation Intermediate_Ald->Condensation + Ketone Ketone Coupling Partner (Ketone/Alcohol) Ketone->Condensation Product 6,8-Dimethylquinoline Condensation->Product Cyclization Waste Byproducts: H₂O + H₂ Condensation->Waste Elimination

Figure 1: The Acceptorless Dehydrogenative Coupling (ADC) pathway allows the use of stable alcohol precursors by generating the reactive aldehyde transiently within the catalytic cycle.

Part 4: Experimental Protocol (Self-Validating)

This protocol utilizes an Iridium-catalyzed system, which is generally more robust for electron-rich, sterically hindered substrates like the 3,5-dimethyl derivative compared to copper systems.

Objective: Synthesis of 2-phenyl-6,8-dimethylquinoline. Scale: 1.0 mmol.

Materials
  • Substrate: 2-Amino-3,5-dimethylbenzyl alcohol (151 mg, 1.0 mmol).

  • Coupling Partner: Acetophenone (120 mg, 1.0 mmol).

  • Catalyst: [IrCp*Cl₂]₂ (Pentamethylcyclopentadienyliridium(III) chloride dimer) (2 mol%).

  • Base: KOH (1.0 equiv, 56 mg).

  • Solvent: Toluene (3.0 mL) or Xylene (for higher T).

Step-by-Step Workflow
  • Charge: In a dry, screw-capped reaction tube (10 mL), add the amino alcohol, acetophenone, KOH, and [IrCp*Cl₂]₂.

  • Inert: Evacuate the tube and backfill with Argon (repeat 3 times) to remove oxygen (essential to prevent non-catalytic oxidation).

  • Solvate: Add anhydrous Toluene via syringe.

  • Reflux: Heat the mixture to 110°C in an oil bath for 12-16 hours .

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting alcohol (polar) should disappear, and a highly fluorescent spot (quinoline) should appear.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 88-94%. Characterization Note: Look for the disappearance of the benzylic -CH₂OH signal (~4.6 ppm) and the appearance of aromatic quinoline protons in ¹H NMR.

Part 5: Critical Discussion & Troubleshooting

Steric Hindrance at C-8

The 3-methyl group on the starting material ends up at the 8-position of the quinoline. This is adjacent to the quinoline nitrogen.

  • Impact: This steric bulk can hinder coordination to metal centers if the final quinoline is intended as a ligand. However, it also protects the nitrogen from metabolic N-oxidation, potentially improving pharmacokinetic stability.

Solvent Selection

While Dioxane is often cited in literature (Cho et al.), Toluene or Xylene is recommended for the 3,5-dimethyl derivative. The hydrophobic nature of the methyl groups improves solubility in non-polar aromatics, and the higher boiling point of Xylene (140°C) helps overcome the activation energy barrier imposed by the steric bulk of the methyl groups during the condensation step.

References

  • Ruthenium-Catalyzed Modified Friedländer Synthesis: Cho, C. S., et al. "Ruthenium-catalysed oxidative cyclisation of 2-aminobenzyl alcohol with ketones: modified Friedländer quinoline synthesis."[1][2][3] Chem. Commun., 2001, 2576-2577. Link

  • Iridium-Catalyzed Transfer Hydrogenation: Xiong, B., et al. "Straightforward synthesis of quinolines from enones and 2-aminobenzyl alcohols using an iridium-catalyzed transfer hydrogenative strategy."[4] RSC Adv., 2018, 8, 26687-26693. Link

  • General Review of 2-Aminobenzyl Alcohols: Maji, A., et al. "Recent Advances in the Use of 2-Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N-Heterocycles."[5] Adv.[6][5][7][8][9] Synth. Catal., 2024.[5][9] Link

  • Metal-Free Approaches: Wu, X., et al. "Transition-metal-free synthesis of quinolines from 2-aminobenzyl alcohols and ketones." Tetrahedron Lett., 2017. Link

Sources

Validation

cost-benefit analysis of different synthetic routes to 2-Amino-3,5-dimethylbenzyl alcohol

This guide provides an in-depth cost-benefit analysis of synthetic routes to 2-Amino-3,5-dimethylbenzyl alcohol (CAS 873388-89-7) .[1] It is designed for researchers requiring high-purity intermediates for pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth cost-benefit analysis of synthetic routes to 2-Amino-3,5-dimethylbenzyl alcohol (CAS 873388-89-7) .[1] It is designed for researchers requiring high-purity intermediates for pharmaceutical development.[1]

Executive Summary

The synthesis of 2-Amino-3,5-dimethylbenzyl alcohol is a critical entry point for constructing complex heterocyclic scaffolds, particularly in the development of antiviral and anti-inflammatory agents.[1]

Our Analysis:

  • Best Overall Route (Scalability & Purity): Route A (Reduction of Anthranilic Acid Derivative) . Starting from commercially available 2-amino-3,5-dimethylbenzoic acid offers the shortest path with the highest atom economy.[1]

  • Best Cost-Efficiency (Raw Material): Route B (The Nitro-Acid Pathway) .[1] Starting from 3,5-dimethyl-2-nitrobenzoic acid is viable if chemoselective reduction capabilities (e.g., Borane-THF) are available to avoid side reactions.[1]

  • Not Recommended: Direct functionalization of 2,4-dimethylaniline (via formaldehyde) is plagued by regioselectivity issues (para- vs ortho-substitution) and oligomerization, making it unsuitable for pharmaceutical-grade synthesis.[1]

Detailed Route Analysis

Route A: Direct Reduction of 2-Amino-3,5-dimethylbenzoic Acid

This route utilizes the "Anthranilic Acid" derivative.[1] The carboxylic acid is typically esterified to enhance solubility and reactivity before hydride reduction.[1]

  • Starting Material: 2-Amino-3,5-dimethylbenzoic acid (CAS 14438-32-5).[1][2]

  • Mechanism: Nucleophilic acyl substitution followed by hydride transfer.[1]

  • Key Reagents: Methanol/H₂SO₄ (Esterification), LiAlH₄ or Red-Al (Reduction).[1]

Workflow:

  • Esterification: Acid-catalyzed reaction with methanol yields Methyl 2-amino-3,5-dimethylbenzoate.[1]

  • Reduction: The ester is reduced to the alcohol using Lithium Aluminum Hydride (LiAlH₄) in THF.[1]

Pros:

  • High Yield: Typically >90% over two steps.[1]

  • Purity: Crystalline intermediates allow for easy purification without chromatography.[1]

  • Availability: Starting material is a stable, known commodity.[1]

Cons:

  • Safety: LiAlH₄ requires strict anhydrous conditions and careful quenching (Fieser workup) to manage hydrogen gas evolution.[1]

Route B: Chemoselective Reduction of 3,5-Dimethyl-2-nitrobenzoic Acid

This route starts with the nitro-oxidized precursor.[1] The challenge is reducing the carboxylic acid without touching the nitro group initially, or reducing both sequentially.[1]

  • Starting Material: 3,5-Dimethyl-2-nitrobenzoic acid (CAS 52095-18-8).[1][3][4]

  • Mechanism: Electrophilic reduction (Borane) vs. Nucleophilic hydrogenation.[1]

Workflow:

  • Chemoselective Reduction: Treatment with Borane-THF (BH₃[1]·THF) selectively reduces the carboxylic acid to the alcohol in the presence of the nitro group.[1]

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) converts the nitro group to the amine.[1]

Pros:

  • Chemoselectivity: Borane is highly specific for carboxylic acids.[1]

  • Mild Conditions: Avoids the harsh basic conditions of LiAlH₄.

Cons:

  • Reagent Cost: Borane-THF is significantly more expensive than LiAlH₄.[1]

  • Stability: The intermediate 2-nitro-3,5-dimethylbenzyl alcohol can be light-sensitive.[1]

Comparative Data Analysis

FeatureRoute A (Anthranilic Reduction)Route B (Nitro-Acid Reduction)Route C (Aniline Functionalization)
Step Count 2 (Esterification + Reduction)2 (Acid Red.[1] + Nitro Red.)3+ (Protection + Formylation + Deprotection)
Overall Yield 85 - 95% 70 - 80%< 50%
Reagent Cost Low (MeOH, LiAlH₄)High (BH₃[1]·THF, Pd/C)Low (Formaldehyde), High (Purification)
Scalability High (Kg scale proven)Moderate (H₂ pressure handling)Low (Chromatography required)
Safety Profile Moderate (LiAlH₄ handling)Moderate (H₂ gas, Nitro aromatics)Low (Carcinogenic reagents)
Impurity Profile Clean (Inorganic salts)Potential over-reduction (Azo/Hydrazo)Complex isomers (Para-sub)

Visualization of Synthetic Pathways

G cluster_legend Route Legend start_A 2-Amino-3,5-dimethylbenzoic Acid (CAS 14438-32-5) ester Methyl 2-amino-3,5-dimethylbenzoate start_A->ester MeOH, H2SO4 Reflux (98%) product 2-Amino-3,5-dimethylbenzyl Alcohol (CAS 873388-89-7) ester->product LiAlH4, THF 0°C to RT (92%) start_B 3,5-Dimethyl-2-nitrobenzoic Acid (CAS 52095-18-8) nitro_alc 3,5-Dimethyl-2-nitrobenzyl Alcohol start_B->nitro_alc BH3-THF Chemoselective (85%) nitro_alc->product H2, Pd/C or Fe/NH4Cl (90%) key1 Route A: Preferred (High Yield) key2 Route B: Alternative (Chemoselective)

Figure 1: Comparison of the two primary synthetic pathways. Route A (Blue) offers a direct, high-yield approach suitable for scale-up.[1] Route B (Red) utilizes chemoselective reduction.[1]

Experimental Protocol (Recommended Route A)

Objective: Synthesis of 2-Amino-3,5-dimethylbenzyl alcohol via Methyl Ester Reduction.

Step 1: Esterification
  • Setup: Charge a 1L round-bottom flask with 2-Amino-3,5-dimethylbenzoic acid (50.0 g, 303 mmol) and Methanol (500 mL).

  • Activation: Slowly add concentrated H₂SO₄ (15 mL) dropwise at 0°C.

  • Reaction: Heat to reflux (65°C) for 6-8 hours. Monitor by TLC (EtOAc:Hexane 1:3).[1]

  • Workup: Concentrate methanol in vacuo. Neutralize residue with sat.[1] NaHCO₃. Extract with Ethyl Acetate (3 x 200 mL). Dry over Na₂SO₄ and concentrate to yield the methyl ester as a solid.[1]

Step 2: Hydride Reduction
  • Setup: Flame-dry a 2L 3-neck flask under Nitrogen. Add LiAlH₄ (1.2 equiv) suspended in anhydrous THF (400 mL).

  • Addition: Dissolve the Methyl ester (from Step 1) in THF (100 mL) and add dropwise at 0°C over 45 mins. Caution: Exothermic.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       mL Water (
      
      
      
      = mass of LiAlH₄ in g)
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       mL 15% NaOH
      
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       mL Water
      
  • Purification: Stir until a granular white precipitate forms. Filter through Celite.[1] Concentrate the filtrate to obtain 2-Amino-3,5-dimethylbenzyl alcohol as an off-white solid.[1]

  • Validation:

    • ¹H NMR (400 MHz, CDCl₃): ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       6.85 (s, 1H), 6.60 (s, 1H), 4.62 (s, 2H, CH₂OH), 2.25 (s, 3H), 2.15 (s, 3H).
      

References

  • Synthesis of 2-Amino-3,5-dibromobenzyl alcohol (Analogous Protocol)

    • Source: ChemicalBook / Patent Literature.[1][5]

    • Relevance: Establishes the borohydride/hydride reduction of anthranilic esters as a high-yield (99.5%)
    • URL:[1]

  • Chemoselective Reduction of Nitro-Benzoic Acids

    • Source: Common Organic Chemistry / ChemGuide.[1]

    • Relevance: Validates the use of Borane-THF for reducing acids in the presence of nitro groups.[1]

    • URL:[1]

  • CAS Registry Data

    • Source: Accela ChemBio / Sigma-Aldrich.[1]

    • Relevance: Confirms CAS 873388-89-7 identity and commercial availability of precursors.
    • URL:[1]

  • Reduction of Amino Acids to Amino Alcohols

    • Source: Bentham Open / Organic Syntheses.[1]

    • Relevance: Provides general protocols for amino acid reduction using NaBH4/I2 and LiAlH4.
    • URL:[1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-3,5-dimethylbenzyl Alcohol

This guide serves as a definitive operational manual for the safe handling, storage, and disposal of 2-Amino-3,5-dimethylbenzyl Alcohol (CAS: 873388-89-7).[1] It is designed for immediate implementation by research perso...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive operational manual for the safe handling, storage, and disposal of 2-Amino-3,5-dimethylbenzyl Alcohol (CAS: 873388-89-7).[1] It is designed for immediate implementation by research personnel and safety officers.[1]

Compound Identity & Risk Profile

Chemical Name: 2-Amino-3,5-dimethylbenzyl Alcohol CAS Registry Number: 873388-89-7 Molecular Formula: C


H

NO Functional Class: Substituted Aniline / Benzyl Alcohol[1][2]
Hazard Identification (GHS Classification)

This compound possesses dual functionality (primary amine and primary alcohol) on a xylidine core.[1][2] Treat with the precautions mandated for anilines and benzyl alcohols .[1][2]

Hazard ClassCategoryHazard StatementCode
Skin Irritation 2Causes skin irritation.[1][2][3]H315
Eye Irritation 2ACauses serious eye irritation.[1][2]H319
STOT - SE 3May cause respiratory irritation.[1][2][3]H335
Potential HazardN/APotential skin sensitizer (characteristic of anilines).[1][2]--
Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. The selection logic is based on the permeation resistance against aromatic amines and alcohols.[1]

Protection ZoneStandard Operation (Weighing, Transfer)High-Risk Operation (Synthesis, Spill Cleanup)Technical Rationale
Hand Protection Nitrile (0.11 mm min.[1][2] thickness)Double Gloving: Nitrile (inner) + Laminate/Silver Shield (outer)Anilines can permeate thin nitrile.[1] Laminate provides broad chemical resistance.[1]
Respiratory Fume Hood (Face Velocity > 0.5 m/s)N95/P2 Respirator (if outside hood) or Half-mask with ABEK1 filter Prevents inhalation of dusts/vapors which can cause respiratory sensitization.[1][2]
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesProtects against corneal damage from alkaline amine splashes.[1][2]
Body Lab Coat (Cotton/Polyester)Chemical-Resistant Apron (Tyvek® or PVC)Prevents contamination of street clothes; PVC resists organic penetration.[1][2]
Operational Handling Protocol
A. Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1] Anilines are prone to oxidation (darkening) upon air exposure.[1]

  • Container: Amber glass vial with a PTFE-lined cap to prevent photo-degradation and leaching.[1]

B. Transfer & Weighing Workflow

Directive: Minimize dust generation. This solid can exhibit electrostatic properties.[1]

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent moisture condensation (hygroscopic potential).[1]

  • Static Control: Use an anti-static gun or polonium strip if the powder is flighty.[1]

  • Transfer: Use a disposable spatula.[1] Do not return excess material to the stock vial (prevents cross-contamination).[1]

C. Reaction Setup (Incompatibility Check)

CRITICAL: Avoid contact with the following incompatible classes:

  • Oxidizing Agents: Risk of vigorous exothermic reaction or ignition.[1]

  • Acids/Acid Chlorides: Will react rapidly with the amine/alcohol groups to form salts or esters, potentially generating heat.

  • Acid Anhydrides: Rapid acylation will occur.[1]

Emergency Response & Decontamination
Spill Management Logic

Scenario: 500 mg powder spill on benchtop.

  • Evacuate & Ventilate: Clear immediate area.[1][2][4]

  • PPE Upgrade: Don double gloves and respiratory protection.[1]

  • Containment: Cover spill with a Dry Absorbent (Vermiculite or Sand).[1] Do not use paper towels alone (increases surface area for oxidation).[1]

  • Cleanup: Sweep into a dedicated waste container.

  • Surface Decon: Wipe surface with 1M HCl (converts the amine to a water-soluble salt), followed by water, then ethanol.[1][2]

Waste Disposal & Deactivation

Disposal Code: Organic Waste (Amine-Containing) .

  • Do NOT mix with acidic waste streams (exotherm risk) or oxidizer waste (fire risk).[1]

  • Deactivation (Small Scale): Dissolve in a combustible solvent (e.g., acetone) and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen Oxides, NO

    
    ).[1]
    
Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for PPE and Handling based on the operation scale.

SafetyProtocol Start Start: Handling 2-Amino-3,5-dimethylbenzyl Alcohol Assess Assess Operation Scale Start->Assess SmallScale Small Scale (<1g) (Weighing/Transfer) Assess->SmallScale LargeScale Large Scale / Synthesis (>1g or Heating) Assess->LargeScale PPE_Standard PPE: Nitrile Gloves + Lab Coat Engineering: Fume Hood SmallScale->PPE_Standard PPE_High PPE: Double Gloving + Apron Engineering: Fume Hood + Blast Shield LargeScale->PPE_High Incompat Check Incompatibilities: Oxidizers? Acids? PPE_Standard->Incompat PPE_High->Incompat Proceed Proceed with Experiment Incompat->Proceed No Stop STOP: Segregate Chemicals Incompat->Stop Yes Disposal Disposal: Organic Waste (Amine) Segregate from Oxidizers Proceed->Disposal

Caption: Decision matrix for selecting PPE and engineering controls based on operational scale and chemical compatibility.

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 134821784, 2-Amino-3,4-dimethylbenzyl Alcohol (Structural Analogue Reference). Retrieved from [Link]

  • Accela ChemBio. (2025).[1][2] Product Catalog: 2-Amino-3,5-dimethylbenzyl Alcohol. Retrieved from [Link][1]

Sources

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